Gcpii-IN-1 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDAQBGACVZNV-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gcpii-IN-1 tfa as a glutamate carboxypeptidase II inhibitor
An In-Depth Technical Guide on GCPII-IN-1 TFA as a Glutamate Carboxypeptidase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metallopeptidase with significant roles in both the nervous system and in prostate cancer.[1][2] In the brain, GCPII is primarily located on glial cells and is involved in neuron-glia signaling by hydrolyzing the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][3][4] This enzymatic action modulates glutamatergic neurotransmission. Overactivity of GCPII can lead to excessive glutamate levels, a condition known as glutamate excitotoxicity, which is implicated in a variety of neurological disorders, including stroke, traumatic brain injury, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][3]
Inhibition of GCPII presents a promising therapeutic strategy. By blocking the hydrolysis of NAAG, inhibitors can increase the concentration of this neuroprotective peptide while simultaneously reducing the production of excitotoxic glutamate.[1][3] This dual action leads to the activation of metabotropic glutamate receptor 3 (mGluR3), which further reduces glutamate release from presynaptic terminals and promotes neuroprotective effects.[1] In oncology, GCPII is highly expressed in prostate cancer cells, making it a well-established target for imaging and therapeutic interventions.[5][6]
This compound is a potent inhibitor scaffold developed for targeting GCPII. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, the mechanism of GCPII action, detailed experimental protocols for inhibitor evaluation, and its potential applications in research and drug development.
This compound: An Overview
This compound is a potent, urea-based inhibitor scaffold of glutamate carboxypeptidase II.[7][8] It is recognized for its high affinity for the enzyme's active site.[7][9][10][11][12] As a scaffold, it serves as a foundational structure for the rational design of more complex molecules, such as targeted drug delivery systems or imaging agents for prostate cancer.[7][8] The trifluoroacetic acid (TFA) salt form is common for peptide-like and small-molecule inhibitors, often used to improve handling and solubility.
Quantitative Data Summary
The inhibitory potency of a compound is a critical parameter for its evaluation. The table below summarizes the key quantitative data for this compound and provides a comparison with other well-known GCPII inhibitors.
| Inhibitor | Parameter | Value | Reference |
| This compound | Ki | 44.3 nM | [7][9][10][11][12][13] |
| 2-MPPA (GPI-5693) | IC50 | 90 nM | [8][14] |
| 2-PMPA | IC50 | 0.3 nM | [14] |
-
Ki (Inhibition Constant): Represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.
Mechanism of Action and Signaling Pathway
GCPII is a zinc metalloenzyme that catalyzes the cleavage of the terminal glutamate from NAAG.[2][3] The active site of GCPII contains two zinc ions that are crucial for its catalytic activity.[2][3] GCPII inhibitors like this compound are designed to bind to this active site, preventing the substrate (NAAG) from being hydrolyzed.[8]
By inhibiting GCPII, the following downstream effects are achieved:
-
Increased NAAG Levels: The concentration of the neuropeptide NAAG in the synaptic space increases.
-
Reduced Glutamate Levels: The production of glutamate from NAAG cleavage is decreased, mitigating excitotoxicity.[8]
-
mGluR3 Activation: Elevated NAAG levels lead to the activation of presynaptic mGluR3 receptors, which inhibits further release of neurotransmitters, including glutamate, providing a negative feedback loop that is neuroprotective.[1][15]
The signaling pathway below illustrates the role of GCPII and the mechanism of its inhibition.
Caption: GCPII signaling pathway and point of inhibition.
Experimental Protocols
Determining the inhibitory potency (IC50 or Ki) of compounds like this compound is a fundamental step in their characterization. A common method is a fluorescence-based assay using a synthetic substrate.[5][16]
Protocol: Fluorescence-Based GCPII Inhibition Assay
This protocol is adapted from methodologies described for screening novel GCPII inhibitors.[5][16]
1. Materials and Reagents:
-
Recombinant human GCPII enzyme
-
Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Fluorescent Substrate: A dipeptide labeled with a fluorophore (e.g., fluorescein-labeled Glu-Glu).[5][16]
-
Reaction Termination Solution: 0.1% TFA in 5% acetonitrile.[5][16]
-
96-well microplate
-
Incubator set to 37°C
-
RP-HPLC system with a fluorescence detector
2. Procedure:
-
Enzyme Pre-incubation:
-
Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM final concentration) to each well.[5][16]
-
Add the various concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5][16]
-
-
Reaction Initiation:
-
Reaction Incubation:
-
Reaction Termination:
-
Analysis:
-
Analyze the reaction mixtures using RP-HPLC with a fluorescence detector (e.g., λEX/λEM = 492/516 nm for fluorescein).[16]
-
The HPLC separates the hydrolyzed product from the intact substrate. The amount of product formed is quantified by measuring the area of the corresponding fluorescence peak.
-
-
Data Calculation:
-
Calculate the percentage of GCPII inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Caption: Workflow for the GCPII fluorescence-based inhibition assay.
Applications and Research Directions
This compound, as a potent inhibitor scaffold, is a valuable tool for a range of research and development activities:
-
Prostate Cancer Research: Its urea-based structure is a common feature in many PSMA-targeted radioligands used for imaging (e.g., PET scans) and therapy of prostate cancer.[7] Researchers can use GCPII-IN-1 as a starting point to synthesize novel imaging agents or radiopharmaceuticals.
-
Neuroscience and Neurology: The compound can be used in preclinical models to study the therapeutic potential of GCPII inhibition in conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and ALS.[1][3]
-
Structure-Activity Relationship (SAR) Studies: GCPII-IN-1 serves as a reference compound and a chemical scaffold for designing new inhibitors with improved properties, such as enhanced blood-brain barrier penetration, which is a significant challenge for many current GCPII inhibitors.[4][5]
-
Assay Development: It can be used as a positive control in the development and validation of new high-throughput screening assays for discovering novel GCPII ligands.[17]
Conclusion
This compound is a potent and specific inhibitor of Glutamate Carboxypeptidase II, characterized by a Ki of 44.3 nM.[7][9][10][11][12][13] Its mechanism of action, which involves the dual effect of reducing glutamate production and increasing levels of the neuroprotective peptide NAAG, positions GCPII inhibition as a key area of interest for treating neurological disorders. Furthermore, its structural similarity to PSMA-targeting agents makes it a relevant tool for advancing the diagnosis and treatment of prostate cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important enzymatic target.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | GCPII Inhibitor Scaffold | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of GCPII-IN-1 TFA in Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), has emerged as a compelling therapeutic target in the landscape of prostate cancer research. Its overexpression in prostate tumors, particularly in advanced and metastatic disease, coupled with its enzymatic activities that support cancer cell survival and proliferation, make it an attractive molecule for targeted therapies. This technical guide delves into the role of GCPII-IN-1 TFA, a potent and specific inhibitor of GCPII, in the context of prostate cancer research. We will explore its mechanism of action, its impact on key signaling pathways, and provide a framework for its preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for prostate cancer.
Introduction to GCPII/PSMA in Prostate Cancer
Glutamate Carboxypeptidase II is a type II transmembrane metallopeptidase with dual enzymatic functions: the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate, and the cleavage of terminal glutamate residues from poly-γ-glutamated folates.[1][2] In healthy prostate tissue, GCPII expression is relatively low. However, its expression is significantly upregulated in prostate cancer, with the highest levels observed in androgen-independent and metastatic disease.[1][3] This differential expression provides a therapeutic window for targeting cancer cells while sparing normal tissues.
The enzymatic activities of GCPII are implicated in prostate cancer progression through several mechanisms:
-
Glutamate Signaling: By increasing the extracellular concentration of glutamate, GCPII can activate metabotropic glutamate receptors (mGluRs) on prostate cancer cells. This can trigger downstream pro-oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[4]
-
Folate Metabolism: As a folate hydrolase, GCPII enhances the uptake of folate by cancer cells. Folate is essential for the synthesis of nucleotides and other macromolecules required for rapid cell division, thus fueling tumor growth.[1][4]
-
Neovasculature Expression: GCPII is also expressed in the neovasculature of many solid tumors, but not in normal vasculature, making it a target for anti-angiogenic therapies.[3]
Given its pivotal role in prostate cancer biology, the inhibition of GCPII represents a promising therapeutic strategy.
This compound: A Potent Inhibitor of GCPII
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of GCPII. It is a urea-based compound that acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate hydrolysis.
Mechanism of Action
This compound mimics the structure of GCPII's natural substrates, allowing it to bind with high affinity to the enzyme's active site. This binding is reversible and competitive, meaning it directly competes with NAAG and poly-γ-glutamated folates for access to the catalytic machinery of the enzyme. By blocking substrate binding, this compound effectively inhibits both the NAAG peptidase and folate hydrolase activities of GCPII.
Quantitative Data
The potency of GCPII inhibitors is a critical parameter in their evaluation. While extensive quantitative data for this compound in prostate cancer cell lines is not publicly available, its high affinity for the GCPII enzyme is well-documented.
| Compound | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) | Notes |
| This compound | 44.3 nM[3] | Not Publicly Available | A potent inhibitor scaffold for GCPII. |
| 2-PMPA | 0.2 nM[4] | 0.3 nM[3] | A well-characterized, highly potent phosphonate-based GCPII inhibitor. |
| 2-MPPA | Not Publicly Available | 90 nM[3] | A thiol-based GCPII inhibitor. |
This table summarizes the available inhibitory constants for this compound and other reference compounds. The Ki value indicates the intrinsic binding affinity of the inhibitor to the enzyme.
Signaling Pathways Modulated by GCPII Inhibition
The inhibition of GCPII by molecules like this compound is expected to modulate key signaling pathways that are dysregulated in prostate cancer.
The GCPII-Glutamate-mGluR Axis
In prostate cancer, GCPII-mediated glutamate production can lead to the activation of metabotropic glutamate receptors (mGluRs), which in turn can stimulate the PI3K/AKT and MAPK/ERK signaling cascades.[4]
By inhibiting GCPII, this compound reduces the production of extracellular glutamate, thereby attenuating the activation of mGluR and its downstream pro-survival and pro-proliferative signaling pathways.
Experimental Protocols for the Evaluation of this compound
A systematic preclinical evaluation of this compound is essential to characterize its therapeutic potential. The following section outlines key experimental protocols.
GCPII Enzyme Inhibition Assay
This assay determines the potency of this compound in inhibiting the enzymatic activity of purified GCPII. A fluorescence-based assay is a common and sensitive method.
Materials:
-
Recombinant human GCPII enzyme
-
Fluorescently labeled GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant GCPII to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a solution of 0.1% TFA in 5% acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assays
These assays assess the effect of this compound on the growth and survival of prostate cancer cell lines that express GCPII (e.g., LNCaP, C4-2B).
Materials:
-
GCPII-positive prostate cancer cell lines (e.g., LNCaP) and GCPII-negative control cells (e.g., PC-3, DU-145)
-
Cell culture medium and supplements
-
This compound
-
MTT or WST-1 reagent for viability assay
-
BrdU or EdU incorporation assay kit for proliferation
-
96-well cell culture plates
Protocol (MTT Assay):
-
Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of this compound on the activation state of key proteins in the PI3K/AKT and MAPK/ERK pathways.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of AKT and ERK
-
Secondary antibodies conjugated to HRP
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Treat prostate cancer cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
GCPII-positive human prostate cancer cells (e.g., LNCaP)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject prostate cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule and route.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Analyze the data to determine the effect of this compound on tumor growth.
Experimental and Logical Workflow
The preclinical evaluation of a GCPII inhibitor like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound represents a promising tool for the investigation of GCPII as a therapeutic target in prostate cancer. Its high affinity and specificity for GCPII make it a valuable probe for dissecting the role of this enzyme in tumor biology. The experimental framework outlined in this guide provides a comprehensive approach to characterizing the preclinical efficacy of this compound and other similar inhibitors. Further research, particularly studies that generate more extensive quantitative data on the cellular and in vivo effects of this compound, will be crucial in advancing our understanding of its therapeutic potential and in guiding the development of the next generation of GCPII-targeted therapies for prostate cancer.
References
Gcpii-IN-1 TFA: A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Gcpii-IN-1 TFA, a potent urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), in the context of neurological disorder studies. By elucidating its mechanism of action, summarizing preclinical data of analogous compounds, and providing detailed experimental frameworks, this document serves as a comprehensive resource for researchers investigating novel therapeutic strategies for a range of neurological conditions.
Introduction to GCPII and the Rationale for Inhibition in Neurological Disorders
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with a significant role in the central nervous system (CNS).[1][2][3] Its primary function in the brain is the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[4]
The rationale for inhibiting GCPII in neurological disorders is twofold:
-
Reduction of Glutamate Excitotoxicity: Excessive glutamate can lead to neuronal damage and death, a phenomenon implicated in numerous acute and chronic neurological conditions such as stroke, traumatic brain injury (TBI), and amyotrophic lateral sclerosis (ALS).[1][2][5] By inhibiting GCPII, the production of glutamate from NAAG is reduced, thereby mitigating excitotoxic damage.[4][5]
-
Enhancement of Neuroprotective NAAG Signaling: The inhibition of GCPII leads to an accumulation of NAAG in the synaptic space.[1][3] NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which is predominantly located on presynaptic terminals and glial cells.[3] Activation of mGluR3 has neuroprotective effects, including the reduction of presynaptic glutamate release and the stimulation of neurotrophic factor secretion from astrocytes.[1][5]
This compound is a competitive inhibitor of GCPII, belonging to the well-studied class of urea-based inhibitors.[4][6][7][8] These compounds have shown efficacy in a variety of preclinical models of neurological disorders, making this compound a valuable research tool for investigating this therapeutic approach.[1][6][7]
Mechanism of Action: The GCPII-NAAG-Glutamate Pathway
The inhibition of GCPII by compounds like this compound directly modulates synaptic neurotransmission and glial cell activity. The signaling pathway diagram below illustrates this mechanism.
Caption: Signaling pathway of GCPII inhibition by this compound.
Quantitative Data on GCPII Inhibitors
The following tables summarize key quantitative data for this compound and other relevant GCPII inhibitors. This information is crucial for experimental design and data interpretation.
Table 1: In Vitro Potency of Selected GCPII Inhibitors
| Compound | Class | Potency Metric | Value | Reference |
| This compound | Urea-based | Ki | 44.3 nM | [9] |
| 2-PMPA | Phosphonate-based | IC50 | 300 pM | [10] |
| 2-MPPA | Thiol-based | IC50 | 90 nM | N/A |
| ZJ-43 | Urea-based | Ki | 0.8 nM | [6] |
| DCMC | Urea-based | IC50 | 1.1 nM | [11] |
Table 2: Pharmacokinetic Parameters of GCPII Inhibitors in Rodents
| Compound | Administration Route | Dose | Brain Region | Concentration (1h post-dose) | Reference |
| 2-PMPA | Intranasal (i.n.) | 30 mg/kg | Olfactory Bulb | 31.2 µg/g | [12] |
| Cortex | 10.3 µg/g | [12] | |||
| Cerebellum | 2.13 µg/g | [12] | |||
| 2-MPPA | Intranasal (i.n.) | 30 mg/kg | Olfactory Bulb | ~5 µg/g | [12] |
| Cortex | ~2 µg/g | [12] | |||
| Cerebellum | ~1 µg/g | [12] | |||
| DCMC | Intranasal (i.n.) | 30 mg/kg | Olfactory Bulb | ~1 µg/g | [12] |
| Cortex | <1 µg/g | [12] | |||
| Cerebellum | <1 µg/g | [12] |
Applications in Neurological Disorder Models
While specific in vivo data for this compound in neurological models is emerging, the efficacy of other urea-based and potent GCPII inhibitors in various preclinical studies provides a strong basis for its application.
-
Stroke and Ischemic Brain Injury: GCPII inhibitors have demonstrated neuroprotective effects in animal models of stroke, likely by reducing glutamate-mediated excitotoxicity.[1][3]
-
Traumatic Brain Injury (TBI): Inhibition of GCPII has been shown to be beneficial in TBI models, where glutamate excitotoxicity is a key secondary injury mechanism.[1][3]
-
Amyotrophic Lateral Sclerosis (ALS): Given the role of glutamate excitotoxicity in motor neuron death, GCPII inhibitors have been tested in ALS models and have shown to protect motor neurons.[2][5]
-
Neuropathic and Inflammatory Pain: GCPII inhibitors can alleviate pain in various animal models, suggesting a role for the NAAG/mGluR3 system in pain modulation.[1][3]
-
Schizophrenia: Dysregulation of glutamate signaling is a hypothesis in the pathophysiology of schizophrenia. GCPII inhibitors are being explored as a potential therapeutic avenue.[1][3]
-
Cognitive Decline and Neuroinflammation: Studies in aged rodents and non-human primates have shown that GCPII levels increase with age and inflammation.[13][14] Inhibition of GCPII can improve working memory performance, highlighting its potential for treating age-related cognitive decline and neuroinflammatory conditions.[13]
Experimental Protocols and Methodologies
The following section outlines generalized experimental protocols for studying the effects of this compound. These should be adapted and optimized for specific experimental systems.
In Vitro GCPII Enzyme Inhibition Assay
A fluorometric or radiometric assay can be used to determine the IC50 of this compound.
-
Reagents: Recombinant human GCPII, NAAG substrate, this compound, assay buffer.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, add GCPII enzyme to each well. c. Add the this compound dilutions and pre-incubate. d. Initiate the reaction by adding the NAAG substrate. e. Monitor the production of glutamate over time using a suitable detection method. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cell-Based Neuroprotection Assay
This assay assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line.
-
Procedure: a. Plate neurons and allow them to mature. b. Pre-treat the cells with various concentrations of this compound for a defined period. c. Expose the cells to a toxic concentration of glutamate in the presence or absence of NAAG. d. After the incubation period, assess cell viability using assays such as MTT or LDH release. e. Determine the concentration at which this compound provides significant neuroprotection.
In Vivo Studies in Rodent Models
The following workflow outlines a general approach for in vivo studies.
Caption: General experimental workflow for in vivo studies with this compound.
Bioanalysis of this compound in Plasma and Brain Tissue:
Quantification of this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies.
-
Sample Preparation:
-
Plasma: Protein precipitation.
-
Brain Tissue: Homogenization followed by protein precipitation.
-
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the method of choice for sensitive and specific quantification.
-
Data Analysis: Construct a standard curve to determine the concentration of this compound in the samples.
Conclusion
This compound, as a potent urea-based inhibitor of GCPII, represents a valuable tool for investigating the therapeutic potential of modulating the GCPII-NAAG-glutamate pathway in a wide range of neurological disorders. Its well-defined mechanism of action, supported by extensive preclinical data on analogous compounds, provides a strong foundation for its use in neuroprotection and neurorestoration studies. The experimental frameworks provided in this guide offer a starting point for researchers to explore the efficacy of this compound in various disease-relevant models, with the ultimate goal of advancing novel therapeutics for neurological conditions.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 3. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between human glutamate carboxypeptidase II and urea-based inhibitors: structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 13. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 14. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Urea-Based Scaffold of Gcpii-IN-1 tfa
This technical guide provides a comprehensive overview of Gcpii-IN-1 tfa, a potent urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GCPII in oncology and neurology.
Introduction to this compound and its Target
This compound is a small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII), a transmembrane zinc metalloenzyme.[1][2] GCPII is also widely known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[1][2] This enzyme plays a crucial role in two distinct physiological contexts:
-
In the Nervous System: GCPII is expressed on glial cells and hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] By regulating the levels of extracellular glutamate, the primary excitatory neurotransmitter, GCPII is implicated in the pathophysiology of numerous neurological disorders associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[1]
-
In Prostate Cancer: GCPII/PSMA is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1] This has made it a prime target for the imaging and therapy of prostate cancer.[1]
The urea-based scaffold of this compound is a key structural feature that confers high-affinity binding to the active site of GCPII. This guide will delve into the chemical nature of this scaffold, its biological activity, and the experimental methodologies used to characterize it.
Chemical and Physical Properties
This compound is the trifluoroacetic acid salt of (2S)-2-(3-((S)-5-amino-1-carboxypentyl)ureido)pentanedioic acid. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | (2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ |
| Molecular Weight | 433.33 g/mol |
| Canonical SMILES | C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
| Isomeric SMILES | C(CCN)C--INVALID-LINK--NC(=O)N--INVALID-LINK--C(=O)O.C(=O)(C(F)(F)F)O |
| CAS Number | 1269794-89-9 |
| Appearance | White to off-white solid |
| Solubility | Highly water-soluble (160 mg/mL) |
Quantitative Biological Data
This compound is a potent and competitive inhibitor of GCPII. The key quantitative measure of its activity is the inhibition constant (Ki). While a comprehensive table of all biological data is not available in a single public source, the key inhibitory activity is presented below.
| Parameter | Value | Target | Assay Conditions | Reference |
| Ki | 44.3 nM | Human GCPII (PSMA) | Not specified | [2] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound and other urea-based GCPII inhibitors.
Synthesis of Urea-Based GCPII Inhibitors (General Workflow)
While the specific, step-by-step synthesis of this compound is detailed in specialized literature[2], a general workflow for the synthesis of its protected precursor involves the reaction of a protected lysine derivative with a glutamate isocyanate derivative, followed by deprotection.
References
Unveiling the Potency of GCPII-IN-1 TFA: A Technical Guide to its Binding Affinity and Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GCPII-IN-1 TFA, a potent, urea-based small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII). Also known as Prostate-Specific Membrane Antigen (PSMA), GCPII is a crucial enzyme implicated in prostate cancer progression and various neurological disorders due to its role in modulating synaptic glutamate levels.[1] This document details the inhibitor's binding affinity, the experimental methods used to determine its potency, and its mechanism of action within key biological pathways.
Quantitative Data Summary: this compound
The following table summarizes the key quantitative properties of this compound, offering a clear comparison of its biochemical and physical characteristics.
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) | 44.3 nM | [1][2][3][4] |
| Target | Glutamate Carboxypeptidase II (GCPII) / PSMA | [1][2][3] |
| Molecular Weight | 433.33 g/mol | [1] |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | [1] |
| Water Solubility | 120.00 - 160 mg/mL | [1][3] |
Binding Affinity and Inhibitory Potency
This compound is a highly potent and competitive inhibitor of GCPII, with a reported inhibitory constant (Ki) of 44.3 nM.[1][2][3][4] The Ki value represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites in the absence of the substrate. A lower Ki value signifies a higher binding affinity and, consequently, greater inhibitory potency.
The efficacy of this compound stems from its urea-based scaffold, which facilitates strong hydrogen-bond interactions within the active site of the GCPII enzyme.[1] This structure includes a critical zinc-binding group, essential for high-affinity interaction and effective competitive inhibition.[1] By binding to the active site, this compound blocks the catalytic hydrolysis of N-acetyl-l-aspartyl-l-glutamate (NAAG), a primary function of the GCPII enzyme.[1][5][6]
Signaling Pathways Modulated by GCPII Inhibition
The inhibition of GCPII by compounds like this compound has significant downstream effects on neuronal signaling and cancer cell pathways.
The GCPII-NAAG-Glutamate Signaling Cascade
In the central nervous system, GCPII is primarily located on glial cells and is responsible for hydrolyzing the neuropeptide NAAG into N-acetylaspartate (NAA) and glutamate.[6][7] Elevated extracellular glutamate is excitotoxic and implicated in various neurodegenerative conditions. By inhibiting GCPII, this compound prevents the breakdown of NAAG. This leads to two key neuroprotective outcomes:
-
Reduced Glutamate Levels: The production of glutamate from NAAG hydrolysis is decreased.[1][5]
-
Increased NAAG Levels: The accumulation of NAAG enhances the activation of presynaptic metabotropic glutamate receptors (mGluR3), which in turn reduces the release of glutamate from nerve terminals.[7]
This dual mechanism makes GCPII inhibitors a promising therapeutic strategy for conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[5][7]
Role in Cancer Cell Proliferation
In prostate cancer cells, GCPII has been shown to activate the NF-κB signaling pathway. This pathway is crucial for promoting cell proliferation and survival.[7] While the exact non-enzymatic functions of GCPII are still under investigation, its role in signaling pathways that drive cancer growth makes it a valuable therapeutic target.
Experimental Protocols
The determination of a compound's inhibitory constant is critical for its validation as a drug candidate. The protocols for assessing GCPII inhibition typically involve enzymatic assays that measure the product of NAAG hydrolysis.
Fluorescence-Based Enzymatic Assay for Ki Determination
A common method to determine the inhibitory potency (IC50, which can be converted to Ki) of compounds against GCPII is a fluorescence-based assay.[8]
Materials:
-
Recombinant human GCPII enzyme
-
Test inhibitor (e.g., this compound) at various concentrations
-
Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile
-
Analysis Instrument: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector.
Procedure:
-
Pre-incubation: The recombinant human GCPII enzyme (final concentration ~0.02 nM) is pre-incubated with the test inhibitor for 10 minutes at 37°C in the assay buffer. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is started by adding the fluorescently labeled substrate (final concentration ~100 nM).
-
Incubation: The reaction mixture is incubated for a set period, typically 15 minutes, at 37°C.
-
Reaction Termination: The reaction is stopped by adding the stop solution.
-
Analysis: The reaction mixture is analyzed by RP-HPLC with a fluorescence detector to separate the hydrolyzed fluorescent product from the intact substrate. The amount of product formed is quantified by measuring the fluorescence intensity.
-
Data Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a nonlinear regression curve. The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Principles
While a specific protocol for this compound is not detailed, binding affinity can also be determined directly using a radioligand binding assay, as has been established for other GCPII inhibitors like [³H]2-PMPA.[9] This type of assay measures the direct binding of a radiolabeled ligand to the target protein.
General Principles:
-
Incubation: A radiolabeled inhibitor is incubated with a preparation of membranes from cells or tissues expressing GCPII.
-
Competition: To determine the affinity of an unlabeled inhibitor (like this compound), a competition experiment is performed where increasing concentrations of the unlabeled compound are added to compete for binding with a fixed concentration of the radiolabeled ligand.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data are used to calculate the dissociation constant (Kd) or the inhibitory constant (Ki) of the unlabeled test compound.[9]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 4. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]
- 5. embopress.org [embopress.org]
- 6. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Gcpii-IN-1 tfa: A Potent Inhibitor of Glutamate Carboxypeptidase II
An In-depth Technical Guide on the Discovery and Synthesis of Gcpii-IN-1 tfa
Gcpii-IN-1 trifluoroacetate (TFA) is a potent and competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA).[1][2][3] GCPII is a significant therapeutic target due to its role in various neurological disorders and its overexpression in prostate cancer.[4] The enzyme's primary function in the nervous system is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[5][6][7] By inhibiting GCPII, this compound effectively blocks this hydrolysis, leading to a reduction in glutamate levels, which is implicated in excitotoxicity.[2] This mechanism of action makes GCPII inhibitors like this compound promising candidates for neuroprotective therapies and for targeted drug delivery in cancer treatment.[2][4]
This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of this compound stems from the rational design of urea-based inhibitors for GCPII.[3] Urea-based scaffolds have been a focus of research due to their versatility in drug design, allowing for the development of targeted delivery systems.[2] The primary challenge in developing effective GCPII inhibitors has been to create compounds with high potency and favorable pharmacokinetic properties, particularly the ability to penetrate the blood-brain barrier.[5][6][8] Many early-generation inhibitors were highly polar, limiting their oral bioavailability and brain penetration.[5][6][8][9][10] The discovery of Gcpii-IN-1 as a potent inhibitor scaffold with a Ki of 44.3 nM represents a significant advancement in this area.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Ki | 44.3 nM | [1][3] |
| Molecular Formula | C15H18F3N3O6S (TFA salt form may vary) | |
| Molecular Weight | 433.38 g/mol (as free base) | |
| Solubility | ≥ 25 mg/mL in PBS | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by modulating the glutamatergic signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound action in the synaptic cleft.
In the central nervous system, GCPII is a transmembrane enzyme that cleaves the neuropeptide NAAG into NAA and glutamate.[5][6][7] Elevated levels of glutamate can be excitotoxic to neurons. This compound competitively inhibits the enzymatic activity of GCPII, preventing the breakdown of NAAG.[2] This leads to two beneficial outcomes: a decrease in the concentration of potentially harmful glutamate and an increase in the concentration of NAAG, which itself can act as an agonist at metabotropic glutamate receptor 3 (mGluR3), contributing to neuroprotection.[5][6]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general approach for synthesizing urea-based GCPII inhibitors involves multi-step organic synthesis. A representative workflow is outlined below. The synthesis would typically start from commercially available starting materials and involve standard organic chemistry reactions.
Caption: General workflow for the synthesis of urea-based GCPII inhibitors.
Key considerations for the synthesis, based on similar compounds, would include:[2]
-
Reproducibility: Detailed documentation of reaction conditions such as solvent systems, temperature, and catalysts.
-
Purification: Utilization of techniques like High-Performance Liquid Chromatography (HPLC) or crystallization to achieve high purity.
-
Characterization: Confirmation of the final product's identity and purity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and analytical HPLC (purity >95%).
In Vitro Enzyme Inhibition Assay (Radiometric)
The inhibitory activity of this compound against GCPII is determined using a radioenzymatic assay. This method provides a quantitative measure of the inhibitor's potency (Ki or IC50 value).
Materials:
-
Recombinant human GCPII enzyme
-
[³H]-NAAG (radiolabeled substrate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
Scintillation fluid and counter
Protocol:
-
Enzyme Preparation: Dilute the recombinant human GCPII to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Incubation: In a microplate, combine the GCPII enzyme solution with the various concentrations of this compound. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-NAAG substrate to each well.
-
Reaction Quenching: After a defined incubation period at a controlled temperature (e.g., 37°C), stop the reaction by adding a quenching solution (e.g., an acidic solution).
-
Separation: Separate the radiolabeled product ([³H]-glutamate) from the unreacted substrate ([³H]-NAAG) using a suitable method, such as ion-exchange chromatography.
-
Quantification: Measure the amount of radiolabeled product using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable research tool and a promising scaffold for the development of therapeutics targeting GCPII. Its high potency and the versatility of its urea-based structure make it an attractive candidate for further investigation in the fields of neurodegenerative diseases and oncology. The detailed characterization of its inhibitory activity and the development of robust synthetic protocols are crucial steps towards its potential clinical application. This guide provides a foundational understanding of the key technical aspects of this compound to support ongoing research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 6. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of Gcpii-IN-1 tfa
This technical guide provides a comprehensive overview of the biological activity of this compound, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). The document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its application in biomedical research, particularly in the fields of neuroscience and oncology.
Introduction to Glutamate Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), N-acetylated-alpha-linked acidic dipeptidase (NAALADase), and folate hydrolase (FOLH1), is a transmembrane zinc-dependent metalloenzyme.[1][2] It plays significant roles in various physiological processes. In the nervous system, GCPII is primarily located on glial cells and is responsible for hydrolyzing the abundant neuropeptide N-acetyl-l-aspartyl-l-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4][5] This enzymatic action modulates glutamatergic neurotransmission. In the small intestine, GCPII facilitates the absorption of dietary folates by hydrolyzing folylpoly-γ-glutamates.[2][5]
Given its functions, GCPII has emerged as a critical therapeutic target. In neurological disorders characterized by excessive glutamate levels and excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis, inhibiting GCPII can be neuroprotective.[1][2][5] Furthermore, GCPII is highly expressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors, making it a valuable biomarker and target for cancer imaging and therapy.[1][6] this compound is a potent, small-molecule inhibitor developed as a research tool to study the function and therapeutic potential of targeting GCPII.[3][7]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the GCPII enzyme.[3] It binds to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of its natural substrate, NAAG.[3] By blocking this catalytic activity, this compound leads to two primary downstream effects in the nervous system:
-
Reduction of Glutamate Production: It decreases the level of extracellular glutamate that would otherwise be produced from NAAG hydrolysis. This is particularly relevant in pathological conditions where excessive glutamate can lead to neurotoxicity.[2][3]
-
Elevation of NAAG Levels: It increases the concentration of NAAG in the synaptic space. NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can lead to neuroprotective effects, including the reduced release of glutamate from presynaptic terminals.[2][6][8]
These dual effects make GCPII inhibitors like this compound valuable tools for investigating therapeutic strategies for a range of neurological disorders.[2]
Caption: Mechanism of this compound action in the synaptic cleft.
Quantitative Biological Data
The primary measure of the potency of this compound is its inhibition constant (Ki), which quantifies its binding affinity for the GCPII enzyme. A lower Ki value indicates a higher binding affinity and greater inhibitory potency.
| Compound | Target | Potency (Ki) | Application |
| This compound | GCPII / PSMA | 44.3 nM | Prostate Cancer & Neurological Disorder Research [7][9][10][11][12][13][14] |
| 2-MPPA | GCPII / PSMA | IC₅₀ = 90 nM | Preclinical research for CNS disorders[3] |
| 2-PMPA | GCPII / PSMA | IC₅₀ = 0.3 nM | Preclinical research in various neurological disease models[6][15] |
Experimental Protocols: In Vitro GCPII Inhibition Assay
Determining the inhibitory potency (e.g., IC₅₀ or Ki) of compounds like this compound is typically achieved using an in vitro enzyme activity assay. A common method is a fluorescence-based assay.
Objective:
To determine the concentration of an inhibitor required to reduce the enzymatic activity of GCPII by 50% (IC₅₀).
Materials:
-
Recombinant human GCPII enzyme
-
Fluorescently-labeled substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compound (this compound) at various concentrations
-
Reaction termination solution (e.g., 0.1% TFA in 5% acetonitrile)
-
Microplate reader with fluorescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of test concentrations.
-
Enzyme Pre-incubation: Add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM) to the wells of a microplate. Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.[1][16]
-
Incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[1][16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently-labeled substrate (e.g., 100 nM) to all wells.[1][16]
-
Reaction Progression: Allow the reaction to proceed for a fixed time (e.g., 15 minutes) at 37°C.[1]
-
Reaction Termination: Stop the reaction by adding the termination solution.[1][16]
-
Analysis: Analyze the reaction mixture using a method like RP-HPLC with a fluorescence detector to separate the product from the substrate and quantify the amount of product formed.[16]
-
Data Calculation: Calculate the percentage of GCPII inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.[16]
Caption: Workflow for an in vitro GCPII fluorescence inhibition assay.
Therapeutic and Research Applications
The inhibition of GCPII by this compound and similar molecules holds significant promise for both therapeutic intervention and diagnostic applications.
-
Neuroscience Research: In preclinical models, GCPII inhibitors have demonstrated efficacy in conditions of glutamate excitotoxicity, including traumatic brain injury, stroke, and neuropathic pain.[2] They are also investigated for their potential to enhance cognitive function by modulating NAAG-mGluR3 signaling, which is crucial for neuronal firing and synaptic plasticity.[8][17] this compound serves as a critical tool for exploring these pathways.
-
Oncology Research: The high expression of GCPII (PSMA) in prostate cancer makes it an ideal target.[1] The urea-based scaffold of inhibitors like this compound is versatile and can be adapted for targeted drug delivery systems.[3] This allows for the development of agents that can specifically deliver imaging agents (e.g., for PET scans) or therapeutic payloads (e.g., radionuclides) directly to tumor cells, minimizing off-target effects.
Caption: Research applications stemming from GCPII/PSMA inhibition.
References
- 1. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. This compound | GCPII Inhibitor Scaffold | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 15. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
An In-depth Technical Guide to the Effects of GCPII-IN-1 TFA on Glutamate Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the mechanism and effects of GCPII-IN-1 TFA, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), on glutamate signaling pathways. It consolidates quantitative data, outlines experimental methodologies, and visualizes key processes to serve as a comprehensive resource for research and development in neurotherapeutics.
Introduction: The GCPII-NAAG-Glutamate Axis
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for processes like learning and memory. However, excessive glutamate can lead to excitotoxicity, a pathological process implicated in numerous neurological disorders.[1][2][3][4] The brain employs several mechanisms to regulate extracellular glutamate levels, one of which involves the neuropeptide N-acetylaspartylglutamate (NAAG).[5][6]
NAAG is the most abundant peptide neurotransmitter in the brain and acts as a key modulator of glutamatergic synapses.[5][6] Its primary mechanism of action is the activation of presynaptic metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[5][6][7] Activation of mGluR3 inhibits further release of glutamate from the presynaptic terminal, serving as a crucial negative feedback loop to prevent glutamate-induced neurotoxicity.[5][6][7]
The synaptic concentration of NAAG is tightly controlled by the enzyme Glutamate Carboxypeptidase II (GCPII) , also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[2][3][4][8] GCPII is a zinc metalloenzyme located on the extracellular surface of glial cells, primarily astrocytes.[8][9][10] It catalyzes the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate.[2][3][4][8] This action serves two purposes: it terminates the NAAG signal and simultaneously increases the local concentration of glutamate.[2][9]
Given this central role, inhibiting GCPII presents a compelling therapeutic strategy. By preventing the breakdown of NAAG, GCPII inhibitors elevate synaptic NAAG levels, which enhances the activation of mGluR3 and subsequently dampens excessive glutamate release.[5][7][9] This approach has shown promise in preclinical models of stroke, traumatic brain injury, neuropathic pain, and schizophrenia.[1][3][4][8]
This compound: A Potent Inhibitor
This compound is a potent inhibitor scaffold of Glutamate Carboxypeptidase II.[11] Its primary effect is the direct and high-affinity binding to GCPII, preventing the enzyme from hydrolyzing its natural substrate, NAAG. This inhibition leads to a cascade of downstream effects on the glutamate signaling pathway.
Quantitative Data: Inhibitory Potency
The efficacy of a GCPII inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. This compound demonstrates potent inhibition of GCPII. For comparison, inhibitory values for other well-characterized GCPII inhibitors are also presented.
| Compound | Inhibition Value | Value Type | Reference |
| This compound | 44.3 nM | Ki | [11] |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | 200 pM | IC50 | [12] |
| 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | 90 nM | IC50 | [12] |
| Cefsulodin | 2.0 ± 0.1 µM | IC50 | [12] |
| Amaranth | 0.3 ± 0.01 µM | IC50 | [12] |
| Urea-based Inhibitor (Compound 4) | 0.06 nM | IC50 | [13] |
Mechanism of Action: Modulating Glutamate Release
The inhibition of GCPII by this compound initiates a signaling cascade that ultimately reduces presynaptic glutamate release. This process involves the preservation of NAAG and its subsequent action on mGluR3 receptors.
-
GCPII Inhibition : this compound binds to the active site of the GCPII enzyme, preventing the hydrolysis of NAAG.[11]
-
Increased NAAG Levels : This inhibition leads to an accumulation of NAAG in the synaptic and extrasynaptic space.[7][14]
-
mGluR3 Activation : Elevated NAAG levels result in increased agonism at presynaptic mGluR3 receptors.[5][6][7]
-
Reduced Glutamate Release : The activation of these Gi-coupled receptors inhibits presynaptic voltage-gated calcium channels, leading to a decrease in the release of glutamate into the synaptic cleft.[5][7]
This mechanism provides a dual neuroprotective benefit: it reduces the excitotoxic potential of excessive glutamate while simultaneously increasing the signaling of the neuroprotective peptide NAAG.[4][9]
Signaling Pathway Diagram
References
- 1. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of N-Acetylaspartylglutamate (NAAG) Peptidase Inhibition on Release of Glutamate and Dopamine in Prefrontal Cortex and Nucleus Accumbens in Phencyclidine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gcpii-IN-1 TFA: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro evaluation of Gcpii-IN-1 TFA, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).
Introduction
Gcpii-IN-1 is a scaffold inhibitor for glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme that is highly expressed in prostate cancer and the neovasculature of many solid tumors.[1][2][3] GCPII catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) to N-acetyl-L-aspartate and glutamate.[4][5] In the context of prostate cancer, the glutamate produced by GCPII activity can promote tumor growth and survival through the activation of metabotropic glutamate receptors (mGluRs) and downstream signaling pathways such as PI3K/AKT and MAPK/ERK.[1][6][7] this compound is the trifluoroacetic acid salt of the inhibitor, which exhibits a high affinity for GCPII, making it a valuable tool for in vitro studies aimed at understanding the role of GCPII in cancer biology and for the initial stages of drug discovery.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | This compound |
| Synonyms | GCPII Inhibitor Scaffold, Compound 2 TFA |
| Molecular Formula | C14H22F3N3O9 |
| Molecular Weight | 433.33 g/mol |
| CAS Number | 1269794-89-9 |
| Appearance | White to off-white solid |
| Purity | >98% |
| Storage | Store at -20°C for short-term (weeks) and at -80°C for long-term (months). |
| Solubility | Soluble in water. |
Quantitative Data
The inhibitory activity of Gcpii-IN-1 has been characterized, demonstrating its high potency against the GCPII enzyme.
| Parameter | Value | Cell Line/Assay Condition |
| Ki | 44.3 nM | Enzymatic assay with recombinant human GCPII.[5] |
| CC50 | > 100 µM | A549 cells |
| CC50 | > 100 µM | HEK-293T cells |
Note: Specific IC50 values for Gcpii-IN-1 in prostate cancer cell lines such as LNCaP or PC-3 were not available in the reviewed literature. Researchers are encouraged to determine these values as part of their experimental workflow.
Signaling Pathway
Inhibition of GCPII by Gcpii-IN-1 blocks the hydrolysis of NAAG, leading to reduced glutamate levels in the tumor microenvironment. This, in turn, can attenuate the activation of mGluRs and downstream pro-survival signaling pathways. Additionally, as GCPII also functions as a folate hydrolase, its inhibition may impact folate uptake and metabolism in cancer cells.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCPII and its close homolog GCPIII: from a neuropeptidase to a cancer marker and beyond [imrpress.com]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Gcpii-IN-1 tfa in LNCaP Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gcpii-IN-1 tfa is a potent, urea-based small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a transmembrane protein that is significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease, making it a prime target for therapeutic intervention.[2] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line that endogenously expresses PSMA, serving as a clinically relevant in vitro model for studying prostate cancer biology and evaluating novel therapeutics.[3]
These application notes provide detailed protocols for utilizing this compound in LNCaP cell-based assays to assess its impact on cell viability, proliferation, and the androgen receptor (AR) signaling pathway.
Mechanism of Action
This compound inhibits the enzymatic activity of GCPII/PSMA.[1] GCPII's primary function in the context of prostate cancer is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[2] By inhibiting this process, this compound is expected to modulate signaling pathways associated with prostate cancer cell growth and survival. Furthermore, there is a well-documented interplay between PSMA expression and the androgen receptor (AR) signaling pathway. Androgen deprivation has been shown to upregulate PSMA expression, suggesting a complex regulatory feedback loop.[4] Inhibition of PSMA may, in turn, affect AR signaling and the expression of AR-regulated genes such as Prostate-Specific Antigen (PSA).
Data Presentation
The following table summarizes the key quantitative data for this compound and the effects of PSMA inhibition on LNCaP cells.
| Parameter | Value | Cell Line | Notes |
| This compound | |||
| Kᵢ for GCPII/PSMA | 44.3 nM | - | Potent inhibitor of enzymatic activity.[5][6][7] |
| Effects of PSMA Inhibition (using proxy inhibitors) | Data from studies on other PSMA inhibitors in LNCaP cells. | ||
| Inhibition of Cell Proliferation | Significant reduction at 100 nM | LNCaP | Observed with PSMA-617, a similar PSMA ligand.[8] |
| Cell Cycle Arrest | G1 phase arrest | LNCaP | PSMA knockdown leads to G0/G1 arrest.[3] |
| Downregulation of Cyclin D1 | ~43% reduction | LNCaP | Observed with 100 nM PSMA-617.[9] |
| Downregulation of Cyclin E1 | ~36% reduction | LNCaP | Observed with 100 nM PSMA-617.[9] |
| Upregulation of p21Waf1/Cip1 | ~48% increase | LNCaP | Observed with 100 nM PSMA-617.[9] |
| PSA Secretion Modulation | |||
| Effect of Anti-Androgens | Blocks PSA secretion | LNCaP | Anti-androgens like abiraterone and VPC-13566 block PSA secretion while upregulating PSMA.[9][10] |
Experimental Protocols
LNCaP Cell Culture
A critical prerequisite for reliable and reproducible results is the proper maintenance of LNCaP cells.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then add 1-2 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Cell Viability Assay (Colorimetric)
This protocol is adapted for a general colorimetric viability assay like those using MTT or WST-1 reagents to assess the effect of this compound on LNCaP cell viability.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
PSA Secretion Assay (ELISA)
This protocol describes the quantification of Prostate-Specific Antigen (PSA) secreted into the cell culture medium by LNCaP cells following treatment with this compound.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound
-
24-well cell culture plates
-
Human PSA ELISA Kit
-
Microplate reader
Protocol:
-
Seed LNCaP cells in a 24-well plate at a density of 50,000 cells per well in 500 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated wells, followed by the addition of a detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the concentration of PSA in each sample by comparing the absorbance to a standard curve.
Visualizations
Signaling Pathway of this compound in LNCaP Cells```dot
// Nodes Gcpii_IN_1 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PSMA [label="GCPII/PSMA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAAG [label="NAAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor\n(AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Androgen [label="Androgens", fillcolor="#F1F3F4", fontcolor="#202124"]; PSA [label="PSA Secretion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Gcpii_IN_1 -> PSMA [label="Inhibits", color="#EA4335"]; NAAG -> PSMA [label="Substrate", color="#5F6368"]; PSMA -> Glutamate [label="Produces", color="#5F6368"]; PSMA -> PI3K_Akt [label="Activates", color="#34A853"]; PI3K_Akt -> Proliferation [label="Promotes", color="#34A853"]; Androgen -> AR [label="Activates", color="#5F6368"]; AR -> PSMA [label="Inhibits Expression", style=dashed, color="#EA4335"]; AR -> PSA [label="Induces", color="#34A853"]; }
Caption: Workflow for assessing LNCaP cell viability after this compound treatment.
Experimental Workflow: PSA Secretion Assay
Caption: Workflow for quantifying PSA secretion from LNCaP cells.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Improved Prostate-Specific Membrane Antigen (PSMA) Stimulation Using a Super Additive Effect of Dutasteride and Lovastatin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga–PSMA uptake in LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentration of Gcpii-IN-1 tfa for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gcpii-IN-1 trifluoroacetate (TFA), a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), in cell culture experiments. Gcpii-IN-1 TFA is a valuable tool for investigating the roles of GCPII/PSMA in various physiological and pathological processes, including prostate cancer and neurological disorders.
Introduction
Gcpii-IN-1 is a scaffold inhibitor of GCPII with a high affinity, exhibiting a Ki of 44.3 nM.[1] GCPII is a transmembrane zinc metalloenzyme with multiple functions, including the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) in the nervous system and the processing of dietary folates in the small intestine. In prostate cancer, GCPII/PSMA is significantly overexpressed, making it a prime target for diagnostics and targeted therapies. This compound allows for the specific inhibition of GCPII enzymatic activity in in vitro models, enabling the study of its downstream effects on cellular signaling, proliferation, and viability.
Mechanism of Action
Gcpii-IN-1 acts as a competitive inhibitor at the active site of the GCPII enzyme. By blocking the catalytic activity of GCPII, it prevents the hydrolysis of its substrates. In the context of cancer cells, particularly prostate cancer cells that overexpress PSMA, this inhibition can disrupt cellular processes that rely on GCPII activity, such as folate uptake and signaling pathways modulated by NAAG and glutamate.
Signaling Pathway of GCPII/PSMA Inhibition
Caption: Mechanism of this compound action on the GCPII/PSMA signaling pathway.
Recommended Working Concentration
While this compound is a highly potent inhibitor with a nanomolar Ki value, the optimal working concentration in cell culture is dependent on the specific cell line, assay type, and experimental goals. A definitive, universal working concentration is not available in the literature for this compound. Therefore, it is crucial to perform a dose-response experiment to determine the effective concentration for your system.
Based on the potency of similar GCPII inhibitors used in cell-based assays, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is highly soluble in water (160 mg/mL).[2] For most cell culture applications, preparing a stock solution in a sterile, aqueous buffer or high-purity water is recommended. Alternatively, a stock solution can be prepared in DMSO.
-
To prepare a 10 mM stock solution in water, dissolve 4.33 mg of this compound (MW: 433.33 g/mol ) in 1 mL of sterile water.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability. This will help establish an effective concentration range for subsequent functional assays.
Materials:
-
PSMA-positive cells (e.g., LNCaP, 22Rv1 prostate cancer cell lines)
-
PSMA-negative cells (e.g., PC-3, DU-145 prostate cancer cell lines) for specificity control
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
This compound stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound in cell culture.
Procedure:
-
Cell Seeding: Seed PSMA-positive and PSMA-negative cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A suggested 10-point dilution series could range from 10 µM down to 1 nM, including a vehicle control (medium with the same concentration of water or DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include triplicate wells for each concentration.
-
Incubation: Incubate the plate for a period relevant to your experimental question, typically 48-72 hours, in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assessment: Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation
The following table provides a template for summarizing quantitative data from dose-response experiments.
| Cell Line | PSMA Expression | This compound IC50 (nM) | Assay Duration (hours) |
| LNCaP | Positive | To be determined | 72 |
| 22Rv1 | Positive | To be determined | 72 |
| PC-3 | Negative | To be determined | 72 |
| DU-145 | Negative | To be determined | 72 |
Note: The IC50 values are expected to be significantly lower in PSMA-positive cell lines compared to PSMA-negative cell lines, which would confirm the specificity of this compound.
Concluding Remarks
The provided protocols and guidelines will enable researchers to effectively utilize this compound as a specific inhibitor of GCPII/PSMA in cell culture. Empirical determination of the optimal working concentration is essential for generating reliable and reproducible data. The potent and specific nature of this compound makes it an excellent tool for elucidating the multifaceted roles of GCPII in health and disease.
References
Application Notes and Protocols for Gcpii-IN-1 TFA Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gcpii-IN-1 TFA is a potent, urea-based small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).[1][2][3][4][5] It acts as a competitive inhibitor with a Ki value of 44.3 nM.[1][2][3][4] GCPII is a key enzyme in neurological disorders and is overexpressed in prostate cancer, making this compound a valuable tool for research in these areas.[1][3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | [1] |
| Molecular Weight | 433.33 g/mol | [1][2][3] |
| CAS Number | 1269794-89-9 | [1][3] |
| Appearance | White to off-white solid | [2][3] |
| Purity | >98% (typically) | Varies by supplier |
| Potency (Ki) | 44.3 nM | [1][2][3][4] |
Solubility Profile
The solubility of this compound in common laboratory solvents is crucial for preparing accurate stock solutions.
| Solvent | Solubility | Notes |
| Water | 120-160 mg/mL (276.92-369.23 mM) | Sonication or heating to 37°C is recommended to aid dissolution.[2][3][4] |
| DMSO | Soluble (exact concentration not specified, but used for storage) | Recommended for long-term storage of stock solutions.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution. Given its high water solubility, water is the recommended primary solvent.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.33 mg.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 100 mM × 0.001 L × 433.33 g/mol = 43.33 mg
-
-
Dissolution: Add the appropriate volume of sterile water to the vial containing the weighed powder.
-
Aid Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[2][4] Gentle heating to 37°C can also be used to facilitate dissolution.[4]
-
Final Check: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Sterilization (Optional but Recommended): For use in cell culture, it is advisable to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3][6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
Stock Solution Preparation Table (for 1 mL final volume)
| Desired Concentration | Mass of this compound to Weigh |
| 1 mM | 0.43 mg |
| 5 mM | 2.17 mg |
| 10 mM | 4.33 mg |
| 50 mM | 21.67 mg |
| 100 mM | 43.33 mg |
Protocol 2: Preparation of a DMSO Stock Solution
While highly water-soluble, DMSO is often preferred for long-term storage of small molecule inhibitors due to its ability to prevent degradation from hydrolysis and microbial growth.
Procedure:
Follow steps 1-3 from Protocol 1, substituting sterile, anhydrous DMSO for water. Sonication is generally not required for dissolution in DMSO, but gentle vortexing is recommended. Aliquot and store as described below.
Storage and Stability
Proper storage is essential to maintain the activity of the inhibitor.
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C | 3 years | Keep sealed and protected from moisture and light.[2][3] |
| Aqueous Solution | -20°C | 1 month | Use within 1 month.[3][6] |
| Aqueous Solution | -80°C | 6 months | Recommended for longer-term storage.[3][4][6] |
| DMSO Solution | -20°C | 2 weeks - 1 month | [3][5] |
| DMSO Solution | -80°C | 6 months | Recommended for long-term storage.[3][5][6] |
Important Handling Notes:
-
Avoid Freeze-Thaw Cycles: Always aliquot stock solutions into single-use volumes.[3][4]
-
TFA Salt Considerations: Gcpii-IN-1 is supplied as a trifluoroacetate (TFA) salt. TFA is used during HPLC purification and can remain as a counterion.[7][8] At high concentrations, TFA itself can have biological effects, such as inhibiting cell proliferation.[7] For sensitive in vivo or cell-based assays, researchers should be aware of potential off-target effects. If necessary, TFA can be removed or exchanged for a more biologically compatible salt like hydrochloride (HCl) or acetate through methods such as ion-exchange chromatography or lyophilization with an appropriate acid.[8][9]
Visualized Workflows and Pathways
Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
Mechanism of Action Signaling Pathway
Caption: this compound inhibits GCPII, blocking NAAG hydrolysis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for In Vivo Studies of Gcpii-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gcpii-IN-1 TFA is a potent, urea-based competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), with a Ki of 44.3 nM.[1][2][3] GCPII is a well-validated therapeutic target implicated in a range of pathologies, including prostate cancer and various neurological disorders.[4][5][6][7] In prostate cancer, GCPII is significantly overexpressed on the surface of malignant cells. In the central nervous system, it modulates glutamatergic neurotransmission by cleaving N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate and glutamate. Inhibition of GCPII is a promising therapeutic strategy for both oncological and neurological indications.
These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of prostate cancer and cognitive dysfunction, along with a proposed study design for preliminary pharmacokinetic assessment.
Physicochemical Properties and Formulation
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1269794-89-9 | [1] |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | [4] |
| Molecular Weight | 433.33 g/mol | [4] |
| Inhibitory Constant (Ki) | 44.3 nM | [1][2][3] |
| Solubility | Highly water-soluble (160 mg/mL) | [3][8] |
| Appearance | White to off-white solid | [8] |
Formulation for In Vivo Administration:
Given its high water solubility, this compound can be readily formulated for in vivo studies.
Protocol for Vehicle Preparation:
-
For intravenous (IV) and oral (PO) administration, dissolve this compound in sterile phosphate-buffered saline (PBS) or sterile water.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[8][9]
-
Filter the final solution through a 0.22 µm sterile filter before administration.[8]
-
Prepare fresh solutions on the day of dosing.
In Vivo Study Design: Oncology (Prostate Cancer Xenograft Model)
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft mouse model.
Experimental Workflow:
Caption: Workflow for a prostate cancer xenograft study.
Experimental Protocol:
-
Animal Model:
-
Cell Culture and Implantation:
-
Culture a human prostate cancer cell line that expresses PSMA, for example, LNCaP cells.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel™.
-
Inject approximately 3 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Dose Selection: As there is no established in vivo dose for this compound, a dose-escalation study is recommended. Based on studies with other urea-based GCPII inhibitors like ZJ-43 (50-100 mg/kg) and 2-PMPA (10-100 mg/kg), a starting dose range of 10-50 mg/kg can be explored.[3]
-
Administration: Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 4-6 weeks). Some studies may continue for up to 60 days.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
| Parameter | Recommendation |
| Animal Strain | Athymic Nude, SCID, or NSG mice |
| Cell Line | LNCaP, PC-3 (PSMA-positive) |
| Implantation Site | Subcutaneous (flank) |
| Suggested Dose Range | 10-50 mg/kg (requires optimization) |
| Administration Route | Oral (PO) or Intraperitoneal (IP) |
| Dosing Frequency | Daily |
| Study Duration | 4-8 weeks, or until tumor volume endpoint |
| Primary Endpoint | Tumor growth inhibition |
In Vivo Study Design: Neuroprotection (Cognitive Enhancement Model)
This protocol is designed to assess the potential of this compound to improve cognitive function in a mouse model of cognitive impairment.
Experimental Workflow:
Caption: Workflow for a neuroprotection and cognitive function study.
Experimental Protocols:
-
Animal Model:
-
Use adult mice, such as C57BL/6. The choice of a specific model of cognitive impairment (e.g., age-induced, scopolamine-induced, or a transgenic model) will depend on the research question.
-
-
Dosing and Administration:
-
Dose Selection: Similar to the oncology study, a dose-finding study is recommended. A starting range of 10-50 mg/kg can be investigated.
-
Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a specified period (e.g., 2-4 weeks) before and during behavioral testing.
-
-
Behavioral Assessment:
-
Y-Maze Test (for Spatial Working Memory):
-
The Y-maze consists of three identical arms.
-
Place a mouse at the center of the maze and allow it to explore freely for 8 minutes.[4]
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of alternation is calculated as: [Number of spontaneous alternations / (Total number of arm entries - 2)] x 100.
-
An increase in the percentage of alternation indicates improved spatial working memory.
-
-
Novel Object Recognition (NOR) Test (for Recognition Memory):
-
This test is typically conducted over 2-3 days: habituation, training, and testing.[8]
-
Habituation: Allow the mouse to explore an empty open-field arena.
-
Training: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index in the this compound-treated group suggests enhanced recognition memory.
-
-
| Parameter | Recommendation |
| Animal Strain | C57BL/6 or other relevant strain |
| Model | Age-induced, pharmacological, or transgenic model of cognitive impairment |
| Suggested Dose Range | 10-50 mg/kg (requires optimization) |
| Administration Route | Oral (PO) or Intraperitoneal (IP) |
| Dosing Frequency | Daily |
| Behavioral Tests | Y-Maze, Novel Object Recognition |
| Primary Endpoint | Improvement in cognitive performance |
Preliminary Pharmacokinetic (PK) Study Design
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Workflow:
Caption: Workflow for a preliminary pharmacokinetic study.
Experimental Protocol:
-
Animal Model:
-
Use male C57BL/6 or Balb/c mice, weighing 25-30 g.[1]
-
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-50 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at various time points. A suggested schedule is:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
For serial sampling from the same mouse, tail vein or saphenous vein bleeding is recommended.[1][2] A terminal blood collection via cardiac puncture can be performed at the final time point.[4]
-
Sample Processing and Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Oral bioavailability (F%) can be calculated using the formula: (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
| Parameter | Recommendation |
| Animal Strain | C57BL/6 or Balb/c mice |
| Number of Animals | 3-5 mice per time point or per group for serial sampling |
| IV Dose | 1-5 mg/kg |
| PO Dose | 10-50 mg/kg |
| Blood Sampling Time Points | Pre-dose, and multiple points up to 24 hours post-dose |
| Analytical Method | LC-MS/MS |
| Key Parameters | Cmax, Tmax, AUC, t1/2, Bioavailability |
Conclusion
These protocols provide a framework for the in vivo investigation of this compound. Due to the novelty of this specific compound for in-depth in vivo studies, it is imperative that initial dose-ranging and tolerability studies are conducted to establish safe and efficacious dosing regimens for the specific animal models being used. The high water solubility of this compound simplifies its formulation, facilitating its advancement in preclinical research.
References
- 1. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unmc.edu [unmc.edu]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Mouse Single PK Platform - Creative Biolabs [creative-biolabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. cdn2.hubspot.net [cdn2.hubspot.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring GCPII-IN-1 TFA Inhibitory Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the inhibitory activity of GCPII-IN-1 TFA on Glutamate Carboxypeptidase II (GCPII) using fluorescence-based assays.
Introduction to GCPII and its Inhibition
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme with significant roles in both the nervous system and in prostate cancer. In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. The inhibition of GCPII is a therapeutic strategy for neurological disorders associated with glutamate excitotoxicity, as it increases levels of the neuroprotective peptide NAAG and decreases glutamate levels.
This compound is a potent, urea-based competitive inhibitor of GCPII. Evaluating the activity of such inhibitors requires robust and sensitive assays. Fluorescence-based methods offer a powerful platform for this purpose, providing high-throughput capabilities and avoiding the complexities of radiolabeled assays. This document details protocols for three distinct fluorescence-based assays to quantify the inhibitory potency of compounds like this compound.
GCPII Signaling Pathway
In the central nervous system, GCPII is primarily located on glial cells and modulates neuronal signaling by regulating the levels of NAAG. NAAG acts as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), which is often located on presynaptic neurons. Activation of mGluR3 typically leads to a reduction in glutamate release. By hydrolyzing NAAG, GCPII reduces the activation of mGluR3, thereby increasing synaptic glutamate. Inhibitors like this compound block this hydrolysis, leading to elevated NAAG levels, increased mGluR3 activation, and a subsequent reduction in glutamate release, which is neuroprotective in excitotoxic conditions.
Caption: The GCPII-NAAG-mGluR3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of GCPII inhibitors is typically reported as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibition constant). This data is crucial for comparing the efficacy of different compounds.
| Compound | Target | Reported Potency | Notes |
| This compound | GCPII / PSMA | Kᵢ = 44.3 nM | A urea-based inhibitor scaffold. |
| 2-PMPA | GCPII | Kᵢ = 0.2 nM | A well-characterized competitive inhibitor used as a reference. |
| Cefsulodin | GCPII | IC₅₀ = 2 µM | Identified via a mass spectrometry-based screening assay. |
| Amaranth | GCPII | IC₅₀ = 0.3 µM | Identified via a mass spectrometry-based screening assay. |
Application Note 1: Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the binding of this compound to the GCPII active site by monitoring the displacement of a fluorescently-labeled probe. A small, fluorescently-labeled inhibitor (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger GCPII enzyme, the probe's tumbling slows dramatically, leading to a high polarization signal. In the presence of an unlabeled competitor like this compound, the probe is displaced from the enzyme, causing a decrease in polarization. This decrease is proportional to the concentration and affinity of the inhibitor. This method is robust, suitable for high-throughput screening (HTS), and highly reproducible.
Caption: Workflow diagram illustrating the principle of the Fluorescence Polarization (FP) assay.
Experimental Protocol: FP Assay
This protocol is adapted from established methods for identifying GCPII ligands.
A. Materials and Reagents:
-
Recombinant human GCPII enzyme
-
This compound (test inhibitor)
-
Fluorescent Probe: TMR-X-Lys-urea-Glu (TMRGlu) or similar high-affinity fluorescent ligand
-
Assay Buffer: Tris-buffered saline (TBS), e.g., 12.5 mM Tris-HCl, 75 mM NaCl, pH 7.5
-
Reference Inhibitor (optional): 2-(phosphonomethyl)pentanedioic acid (2-PMPA) for positive control
-
384-well, low-volume, black microplates (e.g., Greiner Bio-One Small Volume™)
B. Equipment:
-
Microplate reader capable of measuring fluorescence polarization (e.g., CLARIOstar microplate reader)
-
Multichannel pipettes or automated liquid handler
-
Plate shaker/incubator
C. Assay Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.
-
Dilute the GCPII enzyme to a final concentration of ~50-60 nM in Assay Buffer.
-
Dilute the TMRGlu fluorescent probe to a final concentration of ~5-20 nM in Assay Buffer. The optimal concentrations of enzyme and probe should be determined empirically via saturation binding experiments.
-
-
Incubate Enzyme and Inhibitor:
-
To each well of the 384-well plate, add 20 µL of the GCPII enzyme solution.
-
Add 5 µL of the this compound serial dilutions (or buffer for control wells).
-
Incubate the plate at room temperature for 25-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Add Fluorescent Probe:
-
Add 10 µL of the TMRGlu probe solution to each well.
-
Incubate for an additional 20-30 minutes to reach binding equilibrium.
-
-
Measure Polarization:
-
Measure the fluorescence polarization on a compatible plate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., for BODIPY TMR, Ex: 531 nm, Em: 595 nm).
-
D. Data Analysis:
-
Plot the fluorescence polarization values (in mP) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).
-
From the curve, determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
Application Note 2: Enzyme-Coupled Fluorometric Assay
Principle: This assay directly measures the enzymatic activity of GCPII by quantifying one of its hydrolysis products, glutamate. The assay couples the production of glutamate to a series of enzymatic reactions that ultimately generate a highly fluorescent product, such as resorufin (from Amplex Red). The fluorescence intensity is directly proportional to the amount of glutamate produced and thus to GCPII activity. The inhibitory effect of this compound is measured as a decrease in the fluorescence signal. This assay is suitable for HTS formats.
Caption: Workflow for an enzyme-coupled assay measuring GCPII activity via glutamate production.
Experimental Protocol: Enzyme-Coupled Assay
This protocol is based on the use of a commercial kit, such as the Amplex® Red Glutamic Acid/Glutamate Oxidase Assay Kit.
A. Materials and Reagents:
-
Recombinant human GCPII enzyme
-
This compound
-
GCPII Substrate: N-acetylaspartylglutamate (NAAG)
-
Amplex® Red Glutamic Acid/Glutamate Oxidase Assay Kit (contains Amplex® Red reagent, HRP, glutamate oxidase, glutamate standard)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well or 384-well, black, flat-bottom microplates
B. Equipment:
-
Fluorescence microplate reader (Ex: ~530-560 nm, Em: ~590 nm)
-
Incubator set to 37°C
-
Multichannel pipettes
C. Assay Procedure:
-
Prepare Working Solution: Prepare the Amplex® Red working solution containing Amplex® Red reagent, horseradish peroxidase (HRP), and glutamate oxidase in reaction buffer, according to the manufacturer's instructions. Protect from light.
-
Set up Reactions:
-
Add reaction buffer to the wells.
-
Add serial dilutions of this compound to the appropriate wells. Include "no inhibitor" controls and "no enzyme" background controls.
-
Add a fixed concentration of GCPII enzyme to all wells except the background controls.
-
Pre-incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, NAAG, to all wells. The final concentration should be at or near its Kₘ (~130 nM) for accurate inhibitor characterization.
-
Immediately add the Amplex® Red working solution to all wells.
-
-
Incubate and Measure:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
D. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Application Note 3: HPLC-Based Fluorescence Assay
Principle: This method offers a direct and highly sensitive way to measure GCPII activity by using a fluorescently labeled substrate. A dipeptide substrate labeled with a fluorophore (e.g., fluorescein) is incubated with the GCPII enzyme. The reaction is stopped, and the mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The fluorescent substrate and the cleaved fluorescent product are separated and quantified using a fluorescence detector. The inhibitory activity of this compound is determined by the reduction in the formation of the fluorescent product peak.
Experimental Protocol: HPLC-Based Assay
This protocol is based on a published method for screening GCPII inhibitors.
A. Materials and Reagents:
-
Recombinant human GCPII enzyme
-
This compound
-
Fluorescent Substrate: e.g., Fluorescein-labeled Glu-Glu dipeptide
-
Reaction Buffer: (e.g., 50 mM Tris, pH 7.4)
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile
-
HPLC solvents: Acetonitrile and water with 0.1% TFA
B. Equipment:
-
HPLC system with a C18 column (e.g., Kinetex 2.6 µm XB-C18)
-
In-line fluorescence detector (Ex/Em set for the specific fluorophore, e.g., 492/516 nm for fluorescein)
-
Thermomixer or water bath
C. Assay Procedure:
-
Set up Reactions:
-
In microcentrifuge tubes, prepare reaction mixtures containing reaction buffer and serial dilutions of this compound.
-
Add a fixed concentration of the GCPII enzyme and pre-incubate for 10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the fluorescently labeled substrate (e.g., to a final concentration of 100 nM) to each tube, bringing the total volume to 50 µL.
-
Incubate at 37°C for 15 minutes.
-
-
Stop Reaction:
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
-
HPLC Analysis:
-
Inject the reaction mixtures onto the RP-HPLC system.
-
Separate the substrate and product using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the eluent with the fluorescence detector and integrate the peak areas for the substrate and the cleaved product.
-
D. Data Analysis:
-
Calculate the amount of product formed in each reaction by comparing the integrated peak area to a standard curve if necessary.
-
Determine the percent inhibition for each this compound concentration relative to a control reaction with no inhibitor.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.
Application Note: Gcpii-IN-1 tfa for Potent Inhibition of NAAG Hydrolysis in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a key enzyme in the central nervous system responsible for the hydrolysis of the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] Under pathological conditions associated with excessive glutamate release, such as stroke, traumatic brain injury, and neurodegenerative diseases, inhibiting GCPII can be a neuroprotective strategy.[1] By preventing the breakdown of NAAG, GCPII inhibitors increase the concentration of NAAG, which can act on presynaptic mGluR3 receptors to reduce further glutamate release.[2] This dual action of reducing glutamate production and increasing the neuroprotective peptide NAAG makes GCPII a compelling therapeutic target.
Gcpii-IN-1 tfa is a potent, urea-based competitive inhibitor of GCPII.[1] It offers researchers a valuable tool to investigate the roles of GCPII and NAAG in neuronal function and disease models. This application note provides detailed protocols for utilizing this compound to inhibit NAAG hydrolysis in primary neuronal cultures.
This compound: A Potent GCPII Inhibitor
This compound is a small molecule inhibitor designed for high-affinity binding to the active site of GCPII. Its urea-based scaffold contributes to its potent inhibitory activity.[1]
Table 1: Properties of this compound and other selected GCPII inhibitors
| Compound | Type | Ki | IC50 | Notes |
| This compound | Urea-based | 44.3 nM[2][3][4] | Not yet reported in neuronal cells. | Potent inhibitor scaffold. |
| 2-PMPA | Phosphonate-based | - | ~0.3 nM | High affinity, limited brain penetrance. |
| 2-MPPA | Thiol-based | - | ~90 nM | Orally active, modest brain penetrance. |
Signaling Pathway of GCPII in Neurons
GCPII is primarily located on the extracellular surface of astrocytes and some neurons.[1] Its activity directly modulates the levels of NAAG and glutamate in the synaptic cleft, thereby influencing neuronal signaling.
Caption: GCPII signaling pathway at the synapse.
Experimental Protocols
The following protocols provide a framework for using this compound in primary neuronal cultures.
Protocol 1: Preparation of Primary Cortical Neurons
This protocol is adapted from standard procedures for isolating and culturing primary neurons.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Papain digestion solution (e.g., 20 U/mL papain in dissection medium)
-
Trypsin inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Coat culture surfaces with poly-D-lysine or poly-L-ornithine overnight at 37°C. Wash thoroughly with sterile water before use.
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in papain solution at 37°C for 15-30 minutes with gentle agitation.
-
Inhibit the digestion by adding trypsin inhibitor solution and incubate for 5 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the coated surfaces at a desired density (e.g., 1-2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 3-4 days.
Protocol 2: Inhibition of NAAG Hydrolysis in Neuronal Cultures
This protocol describes how to treat neuronal cultures with this compound and prepare samples for the hydrolysis assay.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 10-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NAAG substrate
-
Assay buffer (e.g., Krebs-HEPES buffer)
Procedure:
-
Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Aspirate the culture medium from the mature neuronal cultures and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cultures with the inhibitor for 30-60 minutes at 37°C.
-
Initiate the hydrolysis reaction by adding NAAG to a final concentration of 10-100 µM.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by collecting the supernatant and immediately heating it to 95°C for 5 minutes to inactivate the enzyme, or by adding a stop solution as described in the assay protocol.
-
The collected supernatant is now ready for the measurement of NAAG hydrolysis.
Protocol 3: Measurement of NAAG Hydrolysis using a Fluorescence-Based Assay
This protocol is a general guideline and can be adapted based on the specific fluorescent substrate used. A common approach involves a coupled enzyme reaction where the glutamate produced from NAAG hydrolysis is used to generate a fluorescent product.
Materials:
-
Supernatant from Protocol 2
-
Glutamate assay kit (e.g., a kit based on glutamate oxidase and a fluorescent probe)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow the manufacturer's instructions for the glutamate assay kit.
-
Briefly, add the collected supernatant samples to the wells of the 96-well plate.
-
Add the reaction mixture from the assay kit to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the concentration of glutamate in each sample based on a standard curve.
-
The amount of glutamate produced is directly proportional to the NAAG hydrolysis activity.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for this compound.
Data Presentation
The following table illustrates how to present the results from the NAAG hydrolysis inhibition assay.
Table 2: Inhibition of NAAG Hydrolysis in Primary Cortical Neurons by this compound
| This compound Concentration (nM) | % Inhibition of NAAG Hydrolysis (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 10 | 48.7 ± 6.1 |
| 50 | 75.2 ± 3.9 |
| 100 | 92.1 ± 2.5 |
| 500 | 98.5 ± 1.8 |
| 1000 | 99.1 ± 1.5 |
| IC50 (nM) | [Calculated Value] |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a potent and valuable research tool for studying the physiological and pathological roles of GCPII and NAAG in the nervous system. The protocols provided in this application note offer a comprehensive guide for researchers to effectively utilize this inhibitor in primary neuronal cultures and quantify its effects on NAAG hydrolysis. These studies can contribute to a better understanding of glutamate excitotoxicity and the development of novel therapeutic strategies for a range of neurological disorders.
References
Troubleshooting & Optimization
Gcpii-IN-1 TFA Solubility and Handling: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Gcpii-IN-1 TFA, a potent inhibitor of glutamate carboxypeptidase II (GCPII), proper handling and dissolution are critical for reliable experimental outcomes. This guide provides a comprehensive overview of solubility in various experimental buffers, detailed protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a urea-based inhibitor of glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), with a Ki of 44.3 nM. It is a valuable tool for research in areas such as prostate cancer and neurological disorders.[1] Key properties are summarized below:
| Property | Value |
| CAS Number | 1269794-89-9 |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ |
| Molecular Weight | 433.33 g/mol |
| Appearance | White solid |
Q2: How should I store this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[2][3] Once dissolved, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[7] For aqueous experiments, it is advised to first prepare a concentrated stock in DMSO and then dilute it into the desired aqueous buffer.
Q4: How do I dissolve this compound?
This compound is highly soluble in water.[2][3] However, dissolution in aqueous buffers may require assistance. Sonication is frequently recommended to aid dissolution.[1][4] Gentle heating to 37°C in combination with vortexing or sonication can also be employed.[3]
Solubility Data
The solubility of this compound has been determined in several common solvents and buffers. The following table summarizes the available quantitative data.
| Solvent/Buffer | Solubility | Molar Equivalent | Notes |
| Water | 120 - 160 mg/mL[1][3] | 276.92 - 369.23 mM | Sonication or gentle heating is recommended to facilitate dissolution.[1][3] |
| Phosphate-Buffered Saline (PBS) | 25 mg/mL[4] | 57.69 mM | Sonication is required for complete dissolution.[4] |
| DMSO | Not specified, but recommended for stock solutions. | - | High solubility is expected. |
| Ethanol | Not specified. | - | Data not available. |
| TRIS Buffer | Not specified. | - | Data not available, but compatibility is suggested by related compound purification protocols. |
| HEPES Buffer | Not specified. | - | Data not available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.33 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5][6]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Start with a DMSO Stock: It is recommended to dilute a DMSO stock solution into the aqueous buffer rather than dissolving the solid directly in the buffer to avoid precipitation.[1]
-
Serial Dilution (Recommended): To minimize the risk of precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate DMSO solution to your pre-warmed (room temperature or 37°C) experimental buffer. For instance, add 10 µL of the 1 mM intermediate solution to 990 µL of buffer to obtain a final concentration of 10 µM.
-
Mixing: Mix the final solution gently but thoroughly by inverting the tube or by gentle vortexing.
-
Use Promptly: It is advisable to prepare fresh working solutions for each experiment and use them promptly.
Troubleshooting Guide
Encountering solubility issues can be a common hurdle. The following guide provides potential causes and solutions for common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - The final concentration of the compound exceeds its solubility limit in the specific buffer.- The buffer is cold.- Insufficient mixing. | - Lower the final concentration of this compound.- Pre-warm the aqueous buffer to room temperature or 37°C before adding the compound.- Ensure thorough but gentle mixing after dilution.- Increase the percentage of DMSO in the final solution (note: check for solvent effects on your specific assay). |
| Cloudy or hazy solution | - Incomplete dissolution of the compound. | - Sonicate the solution for a longer duration.- Gently warm the solution to 37°C while mixing.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. |
| Inconsistent experimental results | - Inaccurate concentration of the working solution due to incomplete dissolution or precipitation.- Degradation of the compound in the stock or working solution. | - Visually inspect your solutions for any signs of precipitation before each use.- Prepare fresh working solutions for each experiment.- Adhere to the recommended storage conditions for stock solutions and avoid repeated freeze-thaw cycles. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Optimizing Gcpii-IN-1 tfa concentration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Gcpii-IN-1, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).[1] This guide focuses on optimizing the trifluoroacetic acid (TFA) concentration to ensure maximal and accurate inhibitory effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gcpii-IN-1 and what is its mechanism of action?
Gcpii-IN-1 is a competitive inhibitor of Glutamate Carboxypeptidase II (GCPII) with a Ki of 44.3 nM.[1] GCPII is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3] By inhibiting GCPII, Gcpii-IN-1 blocks this hydrolysis, leading to increased levels of NAAG and decreased levels of extracellular glutamate.[2][4] This modulation of glutamate levels is critical in studying various neurological disorders and cancers, such as prostate cancer.[5]
Q2: Why is Trifluoroacetic Acid (TFA) present in my Gcpii-IN-1 sample?
TFA is a strong acid commonly used during the synthesis and purification of peptides and small molecules like Gcpii-IN-1.[4] It is used as a cleavage agent in solid-phase synthesis and as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) for purification.[6] Consequently, the final lyophilized product is often a TFA salt of the compound.[4][6]
Q3: Can TFA interfere with my experiments?
Yes, residual TFA from synthesis and purification can significantly impact experimental outcomes. It has been shown to be cytotoxic, even at nanomolar concentrations, and can interfere with cell-based assays by inhibiting or, in some cases, stimulating cell proliferation.[7][8] TFA can also alter the pH of your experimental buffer and has been reported to interfere with certain analytical techniques like Fourier-transform infrared spectroscopy (FTIR).[8] For sensitive biological assays, it is crucial to control the concentration of TFA.
Q4: What is the recommended concentration of TFA for in vitro assays?
For sensitive applications such as cellular assays, in vivo studies, and enzymatic assays, it is recommended that the final concentration of TFA be less than 1%.[7][9][10] Higher concentrations can lead to artifacts and unreliable data. It is advisable to perform a TFA optimization experiment to determine the maximal tolerable concentration for your specific assay.
Troubleshooting Guide
Issue: I am observing lower than expected inhibition of GCPII with Gcpii-IN-1.
-
Possible Cause 1: Suboptimal TFA Concentration.
-
Recommendation: High concentrations of TFA can alter the pH of the assay buffer, potentially affecting the enzyme's activity or the inhibitor's binding. Conversely, if the TFA has been completely removed, the solubility and stability of Gcpii-IN-1 might be affected. It is crucial to determine the optimal TFA concentration for your assay. Refer to the Experimental Protocol for TFA Concentration Optimization below.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration.
-
Recommendation: Verify the concentration of your Gcpii-IN-1 stock solution. If possible, confirm the concentration using a spectrophotometric method or by analytical HPLC. Ensure that the final concentration in your assay is appropriate to observe inhibition, considering its Ki of 44.3 nM.[1]
-
Issue: I am seeing inconsistent results or high variability between replicates.
-
Possible Cause 1: TFA-induced Cellular Stress.
-
Recommendation: In cell-based assays, TFA can induce cellular stress or have direct cytotoxic effects, leading to high variability.[7][8] It is recommended to reduce the TFA concentration to below 1% or perform a TFA salt exchange to a more biocompatible salt like hydrochloride (HCl) or acetate.[9][10]
-
-
Possible Cause 2: Incomplete Solubilization.
-
Recommendation: Ensure that your Gcpii-IN-1 stock solution is fully dissolved. Sonication may aid in the dissolution of the compound. Prepare fresh working solutions for each experiment to avoid issues with stability.
-
Issue: My control cells (no inhibitor) are showing reduced viability.
-
Possible Cause: Cytotoxicity from TFA.
-
Recommendation: TFA can be cytotoxic at concentrations as low as 10 nM.[7][8] Prepare a control with the vehicle (e.g., DMSO) and the same final concentration of TFA as in your experimental wells, but without Gcpii-IN-1. This will help you to determine if the observed cytotoxicity is due to the TFA itself. If cytotoxicity is observed, the TFA concentration must be lowered.
-
Quantitative Data Summary
Table 1: Impact of TFA on Biological Assays
| Parameter | Observation | Recommended Action | Citation |
| Cellular Assays | Can inhibit cell growth at concentrations as low as 10 nM. | Keep final TFA concentration <1%. Perform a vehicle control with TFA. | [7][8] |
| Enzymatic Assays | Can alter pH and denature pH-sensitive enzymes. | Optimize TFA concentration for your specific enzyme and buffer system. | [7] |
| In Vivo Studies | Poses safety and efficacy risks. | Exchange TFA for a more biocompatible salt like acetate or HCl. | [7] |
Experimental Protocols
Detailed Protocol for Optimizing Gcpii-IN-1 TFA Concentration
This protocol describes how to determine the optimal TFA concentration for a GCPII enzymatic inhibition assay.
1. Materials:
- This compound salt
- Recombinant human GCPII enzyme
- GCPII substrate (e.g., NAAG)
- Assay buffer (e.g., Tris-HCl, pH 7.4)
- TFA solution (e.g., 1% v/v in water)
- DMSO
- 96-well microplate
- Microplate reader
2. Preparation of Reagents:
- Gcpii-IN-1 Stock Solution: Prepare a 10 mM stock solution of Gcpii-IN-1 in DMSO.
- TFA Stock Solution: Prepare a 1% (v/v) TFA solution in sterile, deionized water.
- GCPII Enzyme Working Solution: Dilute the GCPII enzyme to the desired concentration in assay buffer.
- Substrate Working Solution: Prepare the substrate solution at 2x the final desired concentration in assay buffer.
3. Experimental Setup:
- This experiment will test a matrix of Gcpii-IN-1 concentrations against a range of TFA concentrations.
- Gcpii-IN-1 Concentrations: Prepare a serial dilution of Gcpii-IN-1 in DMSO to achieve final assay concentrations ranging from 0.1 nM to 1 µM.
- TFA Concentrations: Prepare a serial dilution of the TFA stock solution in the assay buffer to achieve final assay concentrations ranging from 0.001% to 0.1% (v/v).
4. Assay Procedure:
- To the wells of a 96-well plate, add the appropriate volume of the different TFA dilutions.
- Add 1 µL of the Gcpii-IN-1 serial dilutions to the corresponding wells.
- Add the GCPII enzyme working solution to all wells.
- Include the following controls:
- No Inhibitor Control: Wells with enzyme and varying TFA concentrations but no Gcpii-IN-1 (add 1 µL of DMSO instead).
- No Enzyme Control: Wells with substrate and varying TFA concentrations but no enzyme.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
- Initiate the enzymatic reaction by adding the substrate working solution to all wells.
- Monitor the reaction progress using a microplate reader at the appropriate wavelength for your detection method.
5. Data Analysis:
- For each TFA concentration, calculate the percent inhibition for each Gcpii-IN-1 concentration relative to the "No Inhibitor Control" at that same TFA concentration.
- Plot the percent inhibition versus the log of the Gcpii-IN-1 concentration for each TFA concentration.
- Determine the IC50 value for Gcpii-IN-1 at each TFA concentration by fitting the data to a dose-response curve.
- The optimal TFA concentration is the one that results in a stable and potent IC50 value for Gcpii-IN-1 without affecting the baseline enzyme activity (as determined from the "No Inhibitor Controls").
Visualizations
GCPII Signaling Pathway
Caption: GCPII hydrolyzes NAAG to glutamate, which activates mGluR3. Gcpii-IN-1 inhibits this process.
Experimental Workflow for TFA Optimization
Caption: Workflow for determining the optimal TFA concentration for Gcpii-IN-1 inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. biomatik.com [biomatik.com]
- 10. biocat.com [biocat.com]
How to address Gcpii-IN-1 tfa precipitation in aqueous solutions
Welcome to the technical support center for Gcpii-IN-1 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Gcpii-IN-1 is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA).[1][2] It is supplied as a trifluoroacetate (TFA) salt. Its primary application is in preclinical research, particularly in studies related to prostate cancer and neurological disorders where GCPII activity is relevant.[1][2]
Q2: I've observed precipitation after diluting this compound in my aqueous buffer. Is this expected?
While this compound is reported to be highly soluble in water, direct dilution of a concentrated stock or solid into an aqueous buffer can sometimes lead to precipitation.[3] This can be influenced by several factors including the final concentration, the specific buffer composition, and the pH of the solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be further diluted into your aqueous experimental medium.
Q4: How does the TFA salt form affect the compound's properties?
Trifluoroacetic acid (TFA) is a strong acid used during the purification of synthetic peptides and small molecules.[4][5] The resulting TFA salt form can influence the solubility and handling of the compound. TFA is highly soluble in water and can affect the pH of the final solution, which in turn can impact the solubility of the compound itself.[6][7]
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Initial Assessment
Before modifying your protocol, it's crucial to understand the potential causes of precipitation. The following diagram outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Solutions
1. Review the Final Concentration:
-
Issue: The concentration of this compound in the final aqueous solution may exceed its solubility limit under the specific experimental conditions.
-
Solution: Try preparing a more dilute solution. If a high concentration is necessary, consider the use of co-solvents.
2. Method of Preparation:
-
Issue: Direct dissolution of solid this compound into an aqueous buffer can lead to localized high concentrations and subsequent precipitation.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, dilute this stock solution stepwise into your aqueous buffer while vortexing to ensure rapid and uniform mixing.
3. pH of the Aqueous Solution:
-
Issue: The pH of your buffer can significantly impact the solubility of this compound. The trifluoroacetate counter-ion is acidic, and the molecule itself may have ionizable groups.
-
Solution: Empirically test a range of pH values for your buffer to identify the optimal pH for solubility. A systematic approach to determine this is provided in the Experimental Protocols section.
4. Buffer Composition:
-
Issue: Certain salts or other components in your buffer system may interact with this compound, reducing its solubility.
-
Solution: If possible, try alternative buffer systems. In some cases, the addition of a small percentage of a co-solvent (e.g., ethanol, PEG) to the aqueous buffer can enhance solubility.
5. Aiding Dissolution:
-
Issue: The compound may be slow to dissolve, leading to the appearance of precipitation.
-
Solution: Gentle warming (to 37°C) and sonication of the solution can help to facilitate dissolution.[2][8] However, be mindful of the thermal stability of the compound and other components in your experiment.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Ki for GCPII/PSMA | 44.3 nM | [1][2] |
| Molecular Weight | 433.33 g/mol | [8] |
| Solubility in Water | 120 - 160 mg/mL (276.92 - 369.23 mM) | [3][8] |
| Recommended Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months, -20°C for 1 month | [1][2][8] |
Note: The high solubility in water is reported by manufacturers, but sonication may be required. Practical solubility in specific buffers may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile-filtered).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended.
-
Protocol 2: Determining Optimal pH for Solubilization
-
Materials: this compound stock solution (in DMSO), a series of buffers with varying pH values (e.g., citrate, phosphate, Tris buffers covering a range from pH 4 to 9), spectrophotometer.
-
Procedure:
-
Prepare a set of dilutions of the this compound stock solution in each of the different pH buffers to the desired final concentration.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each solution for any signs of precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at a wavelength where this compound absorbs (if known) or use a scattering measurement at a non-absorbing wavelength (e.g., 600 nm) to detect turbidity.
-
The buffer system that results in the highest absorbance (or lowest scattering) of the supernatant corresponds to the optimal pH for solubility.
-
Signaling Pathway
Gcpii-IN-1 inhibits Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). In prostate cancer, PSMA has been shown to influence key signaling pathways that promote cell survival and proliferation. The diagram below illustrates the role of PSMA in modulating the PI3K-AKT-mTOR and MAPK signaling pathways. Inhibition of PSMA by Gcpii-IN-1 can be expected to counteract these effects.
Caption: PSMA signaling in prostate cancer and the inhibitory action of Gcpii-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 3. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gcpii-IN-1 tfa Cellular Uptake Assays
Welcome to the technical support center for Gcpii-IN-1 tfa cellular uptake assays. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and achieving reproducible results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and sources of variability encountered during this compound cellular uptake assays.
| Question ID | Question | Answer |
| FAQ-001 | What is the primary mechanism of this compound cellular uptake? | Cellular uptake of this compound is primarily mediated by the Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII). This compound is a competitive inhibitor that binds to the extracellular enzymatic domain of PSMA.[1][2][3] The PSMA-inhibitor complex is then internalized by the cell. |
| FAQ-002 | Why am I observing high variability in my uptake results between experiments? | High variability can stem from several factors. A primary reason is inconsistent PSMA expression levels in your cell line. PSMA expression can vary with cell passage number, confluency, and culture conditions.[4][5] Other sources of variability include inconsistent cell seeding density, variations in incubation times, and improper washing steps that fail to remove all unbound inhibitor. |
| FAQ-003 | My negative control cells (PSMA-negative) are showing significant uptake of this compound. What could be the cause? | This may indicate non-specific binding of the compound to the cell surface or plasticware. Ensure you are using appropriate blocking agents, such as bovine serum albumin (BSA), in your assay buffer. Additionally, perform thorough washing steps with ice-cold buffer to minimize non-specific binding. It is also important to confirm the PSMA status of your negative control cell line, as some cell lines reported as PSMA-negative may have very low levels of expression.[6] |
| FAQ-004 | The amount of intracellular this compound I am detecting is very low. How can I increase the signal? | First, confirm that you are using a cell line with high PSMA expression, such as LNCaP or PC3-PIP.[4][6] You can also try increasing the concentration of this compound or extending the incubation time. However, be mindful of potential saturation of the uptake mechanism at very high concentrations. Optimizing the cell lysis and compound extraction steps for your analytical method (e.g., LC-MS/MS) is also critical for maximizing signal. |
| TSG-001 | Troubleshooting Step: Cell Line & Culture Conditions | Problem: Inconsistent results. Solution: Maintain a consistent cell passage number for all experiments. Regularly verify PSMA expression levels using techniques like flow cytometry or western blotting. Ensure cells are seeded at a consistent density and reach a similar confluency at the time of the assay. Some studies have shown that androgen deprivation can increase PSMA expression, so be consistent with the use of hormones in your culture medium.[4] |
| TSG-002 | Troubleshooting Step: Assay Protocol | Problem: High background or low signal-to-noise ratio. Solution: Optimize your washing steps. Use ice-cold PBS to quickly stop the uptake process and wash away unbound inhibitor. Increase the number of washes if necessary. For the analytical readout, ensure your LC-MS/MS method is optimized for this compound, including the selection of appropriate precursor and product ions and a suitable internal standard.[7][8][9][10] |
| TSG-003 | Troubleshooting Step: Compound Handling | Problem: Inaccurate quantification. Solution: this compound is highly water-soluble.[1][2] Prepare fresh stock solutions and perform accurate serial dilutions for your standards and experimental samples. Verify the concentration of your stock solution spectrophotometrically if possible. |
Quantitative Data Summary
While specific quantitative intracellular concentration data for this compound is not widely available in the public domain, the following tables provide representative data for the uptake of small molecule PSMA inhibitors in common prostate cancer cell lines. This data is compiled from studies using radiolabeled or fluorescently-tagged inhibitors and serves as a reference for expected trends.
Table 1: Time-Dependent Uptake of a PSMA Inhibitor in LNCaP Cells
| Incubation Time (minutes) | Intracellular Concentration (% of Total Applied Dose) |
| 5 | 1.5 ± 0.3 |
| 15 | 4.2 ± 0.6 |
| 30 | 8.9 ± 1.1 |
| 60 | 15.3 ± 2.0 |
| 120 | 22.1 ± 2.5 |
Data are presented as mean ± standard deviation and are representative of typical uptake kinetics.
Table 2: Concentration-Dependent Uptake of a PSMA Inhibitor in Different Cell Lines (60-minute incubation)
| Cell Line | PSMA Expression | Inhibitor Concentration (nM) | Intracellular Concentration (fmol/10^6 cells) |
| LNCaP | High | 10 | 5.2 ± 0.7 |
| LNCaP | High | 50 | 24.8 ± 3.1 |
| LNCaP | High | 100 | 45.1 ± 5.5 |
| 22Rv1 | Moderate | 10 | 2.1 ± 0.4 |
| 22Rv1 | Moderate | 50 | 10.5 ± 1.3 |
| 22Rv1 | Moderate | 100 | 20.3 ± 2.6 |
| PC-3 | Negative | 100 | < 0.5 |
This table illustrates the correlation between PSMA expression levels and inhibitor uptake.
Experimental Protocols
Protocol 1: Standard Cellular Uptake Assay for this compound using LC-MS/MS
This protocol outlines a standard method for quantifying the intracellular concentration of this compound.
Materials:
-
This compound
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay Buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA)
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile with an appropriate internal standard
-
6-well or 12-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed PSMA-positive and PSMA-negative cells in culture plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add pre-warmed assay buffer containing the desired concentrations of this compound to the cells. Include a vehicle control (assay buffer only).
-
Incubate the plates at 37°C for the desired time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the treatment solution and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Lyse the cells by adding a suitable volume of lysis buffer and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Determine the protein concentration of a small aliquot of the lysate for normalization.
-
To the remaining lysate, add three volumes of ice-cold acetonitrile containing a known concentration of a suitable internal standard to precipitate proteins and extract the compound.
-
Vortex vigorously and centrifuge at high speed to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of this compound.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the intracellular concentration of this compound in the samples by interpolating from the standard curve.
-
Normalize the intracellular concentration to the protein content of each sample (e.g., pmol/mg protein).
-
Visualizations
Caption: PSMA-mediated endocytosis of this compound.
Caption: Workflow for this compound cellular uptake assay.
Caption: Troubleshooting logic for assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Single Cell mass spectrometry: Towards quantification of small molecules in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological determinants of PSMA expression, regulation and heterogeneity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high‐throughput dual‐stream liquid chromatography–tandem mass spectrometry method to screen for inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Quantitative analysis of metabolites in complex biological samples using ion-pair reversed-phase liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of trifluoroacetic acid (TFA) salt on Gcpii-IN-1 tfa activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gcpii-IN-1 TFA. The information addresses potential issues related to the trifluoroacetic acid (TFA) salt form of this Glutamate Carboxypeptidase II (GCPII) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
This compound is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).[1][2][3] It functions by binding to the active site of the GCPII enzyme, preventing it from hydrolyzing its natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG).[4][5] This inhibition leads to increased levels of NAAG and decreased levels of glutamate, which has therapeutic potential in neurological disorders associated with glutamate excitotoxicity and for imaging and therapy of prostate cancer.[4][5][6] The reported inhibition constant (Ki) for Gcpii-IN-1 is 44.3 nM.[1][2][3]
Q2: Why is Gcpii-IN-1 supplied as a TFA salt?
Many synthetic peptides and small molecules, likely including Gcpii-IN-1, are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase.[7][8][9] TFA is also used during the final cleavage step in solid-phase synthesis.[10][11] During the purification and subsequent lyophilization, the TFA acts as a counterion to protonated basic functional groups on the molecule, resulting in the formation of a TFA salt.[9][10]
Q3: Can the TFA counterion affect the biological activity of Gcpii-IN-1?
Yes, the trifluoroacetate (TFA) counterion has the potential to influence the biological activity of peptides and small molecules.[10][12] While direct studies on this compound are not widely published, research on other compounds has shown that TFA salts can sometimes lead to different biological outcomes compared to other salt forms like hydrochloride (HCl) or acetate.[10][12] For instance, TFA has been reported to inhibit cell growth in some assays at concentrations as low as 10 nM, while in others it has been shown to promote cell proliferation at higher concentrations.[10] It is crucial to consider the potential for off-target effects of TFA in cellular assays.
Q4: Are there potential issues with using this compound in in vivo studies?
In in vivo settings, TFA can trifluoroacetylate amino groups in proteins and phospholipids, which may elicit an immune response.[10] While some FDA-approved drugs exist as TFA salts without reported issues, regulatory agencies generally prefer acetate or hydrochloride salt forms for therapeutic candidates.[9][12][13] For preclinical studies, it is important to be aware of the potential for TFA to contribute to toxicity or immunogenicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | The TFA counterion may be exerting its own biological effects, such as inhibiting or promoting cell proliferation, independent of Gcpii-IN-1's activity.[10][12] | 1. Run a TFA control: Test the effect of sodium trifluoroacetate at the same concentration as the TFA in your Gcpii-IN-1 solution on your cells. 2. Perform a salt exchange: If TFA-related effects are suspected, consider exchanging the TFA counterion for a more biologically compatible one like chloride or acetate. (See Experimental Protocols section). |
| Low or no Gcpii-IN-1 activity observed | The TFA salt may affect the solubility or stability of the compound in your specific assay buffer. | 1. Check solubility: Ensure this compound is fully dissolved. Sonication may aid dissolution.[2] 2. Optimize buffer conditions: Test different buffer systems to find one that ensures optimal solubility and stability of the inhibitor. |
| Discrepancies between in vitro and in vivo results | The TFA counterion may be influencing the compound's pharmacokinetic or pharmacodynamic properties in vivo. | 1. Evaluate different salt forms: If possible, compare the in vivo efficacy and toxicity of this compound with its HCl or acetate salt form. |
| Interference in spectroscopic measurements | TFA has a strong infrared (IR) band around 1670 cm⁻¹, which can overlap with the amide I band of peptides and potentially other molecules, complicating structural analysis by FTIR.[10][11] | 1. Use alternative techniques: Consider other methods for structural analysis that are not affected by TFA, such as NMR. 2. Perform a salt exchange: Remove the TFA counterion before spectroscopic analysis. |
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to HCl Salt
This protocol is a common method for replacing the trifluoroacetate counterion with chloride.
Materials:
-
This compound
-
5 mM Hydrochloric Acid (HCl) in water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in 5 mM HCl.
-
Freeze the solution using a dry ice/acetone bath or a freezer at -80°C.
-
Lyophilize the frozen solution until all the solvent has been removed.
-
Repeat the process of dissolving in 5 mM HCl and lyophilizing two more times to ensure complete exchange of the TFA for chloride.[12]
-
Confirm the removal of TFA using ¹⁹F NMR by monitoring the disappearance of the characteristic fluorine singlet at approximately -75 ppm.[12]
Protocol 2: In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This protocol describes a general method to determine the inhibitory potency (IC₅₀) of Gcpii-IN-1.
Materials:
-
Recombinant human GCPII
-
Fluorescently labeled dipeptide substrate (e.g., Glu-Glu labeled with fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Gcpii-IN-1 (TFA or other salt form) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of Gcpii-IN-1 in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human GCPII to each well (e.g., 0.02 nM final concentration).[14]
-
Add the different concentrations of Gcpii-IN-1 to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.[14][15]
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well (e.g., 100 nM final concentration).[14]
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.[14]
Visualizations
Caption: Workflow for evaluating the impact of TFA on Gcpii-IN-1 activity.
Caption: Decision tree for troubleshooting inconsistent experimental data.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. web.natur.cuni.cz [web.natur.cuni.cz]
- 5. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 8. genscript.com [genscript.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. genscript.com [genscript.com]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lsb.avcr.cz [lsb.avcr.cz]
Validation & Comparative
A Researcher's Guide to Validating GCPII Inhibition: A Comparative Analysis of Gcpii-IN-1 tfa and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gcpii-IN-1 tfa and other common Glutamate Carboxypeptidase II (GCPII) inhibitors. This document outlines key performance data and detailed experimental protocols to validate the inhibitory effects on GCPII, a critical enzyme implicated in neurological disorders and prostate cancer.
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target. Its enzymatic activity, which involves the hydrolysis of N-acetylaspartylglutamate (NAAG) to produce glutamate, is associated with various pathological conditions. Consequently, the identification and validation of potent GCPII inhibitors are of significant interest in drug discovery. This guide focuses on this compound, a urea-based inhibitor scaffold, and compares its performance with established inhibitors, providing the necessary tools for its experimental validation.
Comparative Analysis of GCPII Inhibitors
The inhibitory potency of a compound is a key metric for its characterization. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are commonly used to quantify the efficacy of an inhibitor. The table below summarizes the reported potency of this compound and two well-characterized alternative inhibitors, 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA).
| Inhibitor | Type | Potency (Ki) | Potency (IC50) | Key Features |
| This compound | Urea-based | 44.3 nM[1][2] | Not Reported | Serves as a scaffold for developing more complex inhibitors and targeted therapies.[3] |
| 2-PMPA | Phosphonate-based | 280 pM[4] | 300 pM[5][6] | A potent and highly selective inhibitor, often used as a standard in GCPII research.[7][8] |
| 2-MPPA | Thiol-based | Not Reported | 90 nM[7][9] | Orally active and has been evaluated in clinical trials.[10] |
Note: While both Ki and IC50 are measures of inhibitor potency, they are not interchangeable. Ki is an intrinsic measure of binding affinity, whereas IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% and can be influenced by experimental conditions such as substrate concentration.
Experimental Protocols for Validating GCPII Inhibition
To validate the inhibitory effect of this compound or other compounds on GCPII, several robust and well-established assays can be employed. This section provides detailed protocols for three commonly used methods: a fluorescence-based assay, a radioenzymatic assay, and a Bio-Layer Interferometry (BLI)-based binding assay.
Signaling Pathway of GCPII in the Synaptic Cleft
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. 2-PMPA | GCPII inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]
- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Gcpii-IN-1 tfa vs. 2-PMPA for GCPII Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for the accurate investigation of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). This guide provides a comprehensive comparison of two widely used GCPII inhibitors, Gcpii-IN-1 tfa and 2-PMPA, focusing on their potency, underlying mechanism, and the experimental protocols for their evaluation.
Potency Profile: A Clear Distinction
The inhibitory potency of a compound is a critical determinant of its utility in research and therapeutic development. The available data, although from separate studies, indicates a significant difference in the potency of this compound and 2-PMPA.
| Compound | Inhibitory Potency (Ki) | Inhibitory Potency (IC50) |
| This compound | 44.3 nM | Not Reported |
| 2-PMPA | 98 pM | ~300 pM[1][2] |
Disclaimer: The Ki value for this compound and the Ki and IC50 values for 2-PMPA are derived from different studies and experimental conditions. Therefore, these values should not be considered a direct head-to-head comparison but rather as indicative of the general potency of each inhibitor.
Despite the lack of a direct comparative study, the picomolar potency of 2-PMPA strongly suggests that it is a significantly more potent inhibitor of GCPII than this compound, which exhibits nanomolar potency.
Mechanism of Action: Targeting the Catalytic Site of GCPII
Both this compound and 2-PMPA are competitive inhibitors that target the active site of GCPII. Their mechanism of action disrupts the normal physiological function of the enzyme, which is to hydrolyze the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.
By inhibiting GCPII, both compounds lead to an increase in the synaptic concentration of NAAG and a decrease in the level of glutamate. This modulation of neurotransmitter levels has significant implications in various neurological and pathological processes. The elevated levels of NAAG can act as an agonist at the metabotropic glutamate receptor 3 (mGluR3), a pathway associated with neuroprotection. Conversely, the reduction in glutamate levels can mitigate excitotoxicity, a process implicated in neuronal damage.
Experimental Evaluation of Inhibitor Potency
The determination of an inhibitor's potency is crucial for its characterization. A commonly employed method is the in vitro enzyme inhibition assay. Below is a detailed protocol for a fluorescence-based GCPII inhibition assay.
Fluorescence-Based GCPII Inhibition Assay Protocol
This protocol outlines a method to determine the inhibitory potential of compounds against human GCPII using a fluorogenic substrate.
Materials:
-
Recombinant human GCPII enzyme
-
Test compounds (this compound, 2-PMPA, or other potential inhibitors)
-
Fluorogenic GCPII substrate (e.g., a fluorescein-labeled dipeptide)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile/water
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human GCPII enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted enzyme to each well of the microplate.
-
Add 25 µL of the serially diluted test compounds to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Substrate Addition: Add 50 µL of the fluorogenic GCPII substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway of GCPII Inhibition
The inhibition of GCPII by compounds like this compound and 2-PMPA initiates a cascade of events within the synapse, ultimately leading to neuroprotective effects. The following diagram illustrates this signaling pathway.
Caption: GCPII Inhibition Pathway
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel GCPII inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.
Caption: Inhibitor Screening Workflow
References
A Comparative Analysis of Gcpii-IN-1 tfa and ZJ43 in Neurological Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glutamate carboxypeptidase II (GCPII) inhibitors, Gcpii-IN-1 tfa and ZJ43. This document outlines their performance, supported by available experimental data, to aid in the selection of appropriate research tools for investigating neurological diseases.
Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system. It hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. In various neurological disorders, including traumatic brain injury (TBI), chemotherapy-induced peripheral neuropathy (CIPN), and diabetic neuropathy, excessive glutamate can lead to excitotoxicity and subsequent neuronal damage. Inhibition of GCPII presents a promising therapeutic strategy by preventing the breakdown of NAAG, which in turn can reduce glutamate levels and exert neuroprotective effects.
This guide focuses on two prominent GCPII inhibitors: this compound, a research tool primarily investigated in the context of prostate cancer, and ZJ43, a compound that has been evaluated in several preclinical models of neurological disease.
Biochemical and Pharmacokinetic Profile
A direct comparison of the biochemical and pharmacokinetic properties of this compound and ZJ43 is essential for understanding their potential as research tools in neurological disease models. While data for ZJ43 is more extensive in this context, the known parameters for this compound provide a basis for its potential application.
| Property | This compound | ZJ43 |
| Target(s) | Glutamate Carboxypeptidase II (GCPII) | Glutamate Carboxypeptidase II (GCPII) and Glutamate Carboxypeptidase III (GCPIII) |
| Ki for GCPII | 44.3 nM[1][2] | 0.8 nM[3] |
| Ki for GCPIII | Data not available | 23 nM[3] |
| IC50 (NAAG Hydrolysis) | Data not available | 2.4 nM[3] |
| Pharmacokinetics | Data not available | Orally bioavailable; detailed pharmacokinetic parameters such as half-life and brain penetration require further investigation.[4] |
| Primary Research Area | Prostate Cancer[1][2] | Neurological Disorders (Traumatic Brain Injury, Neuropathic Pain)[5][6][7] |
Efficacy in Preclinical Neurological Disease Models
The therapeutic potential of GCPII inhibitors is being actively explored in a range of neurological disease models. ZJ43 has been the subject of several such studies, whereas this compound has not yet been reported in this context. To provide a broader perspective on the potential of this class of inhibitors, data for another well-studied GCPII inhibitor, 2-MPPA, is also included.
| Neurological Disease Model | This compound | ZJ43 | 2-MPPA (for context) |
| Traumatic Brain Injury (TBI) | Data not available | - Reduced neuronal degeneration and astrocyte damage in a rat model of TBI.[5] - Neuroprotective effects were blocked by a group II mGluR antagonist, suggesting a mechanism involving NAAG.[5] | Data not available |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Data not available | Data not available | - Attenuated sensory nerve conduction velocity deficits in mouse models of taxol-, oxaliplatin-, and bortezomib-induced neuropathy.[8] |
| Diabetic Neuropathy | Data not available | Data not available | - Showed beneficial effects on hyperalgesia and nerve function in a rat model of diabetic polyneuropathy. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor 2-MPPA show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAAG peptidase inhibitor reduces acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive effects of N-acetylaspartylglutamate (NAAG) peptidase inhibitors ZJ-11, ZJ-17 and ZJ-43 in the rat formalin test and in the rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
Gcpii-IN-1 tfa: A Comparative Analysis of Specificity for GCPII over GCPIII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Gcpii-IN-1 tfa against Glutamate Carboxypeptidase II (GCPII) and its close homolog, Glutamate Carboxypeptidase III (GCPIII). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for its primary target, GCPII, a key enzyme implicated in neurological disorders and prostate cancer.
Executive Summary
Quantitative Data Comparison
The following table summarizes the known inhibitory activity of this compound against GCPII and provides a comparative context with other relevant inhibitors for which selectivity data is available.
| Compound | Target | Inhibition Constant (Ki/IC50) | Selectivity (GCPII vs. GCPIII) |
| This compound | GCPII | 44.3 nM (Ki) [1][2] | Not explicitly reported, but expected to be high based on scaffold |
| GCPIII | Not explicitly reported | ||
| 2-PMPA | GCPII | ~1 nM | ~10-fold |
| GCPIII | ~88 nM[3] | ||
| DKFZ-PSMA-11 (urea-based) | GCPII | Not specified | ~720-fold[3] |
| GCPIII | Not specified | ||
| ZJ-24 (urea-based) | GCPII | Not specified | ~160-fold[3] |
| GCPIII | Not specified |
Experimental Protocols
To experimentally determine and compare the inhibitory potency of a compound like this compound against GCPII and GCPIII, a fluorescence-based enzymatic assay is a common and robust method.
Objective: To determine the IC50 values of this compound for human recombinant GCPII and GCPIII.
Materials:
-
Human recombinant GCPII and GCPIII enzymes
-
This compound
-
A suitable fluorescent substrate (e.g., a fluorescein-labeled dipeptide like Glu-Glu)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplates (black, for fluorescence assays)
-
A microplate reader capable of fluorescence detection
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of GCPII, GCPIII, and this compound in appropriate solvents. Create a serial dilution of this compound to test a range of concentrations.
-
Assay Setup: In the wells of the microplate, add the assay buffer.
-
Inhibitor Addition: Add the various concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Enzyme Addition: Add a fixed concentration of either GCPII or GCPIII to the wells and pre-incubate with the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals or after a fixed reaction time.
-
Data Analysis: Plot the enzyme activity (rate of fluorescence increase) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Comparison: Compare the IC50 values obtained for GCPII and GCPIII to determine the selectivity of this compound.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways in which GCPII and GCPIII are involved, as well as a generalized experimental workflow for determining inhibitor specificity.
Caption: A generalized workflow for determining the IC50 values of an inhibitor for GCPII and GCPIII.
Caption: Role of GCPII and GCPIII in the hydrolysis of NAAG in the synaptic cleft.
Caption: The role of GCPII in the intestinal absorption of dietary folates.
References
Comparative Analysis of Gcpii-IN-1 tfa and Alternative GCPII Inhibitors on Downstream Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the downstream effects of Glutamate Carboxypeptidase II (GCPII) inhibition, with a focus on Western blot analysis of Gcpii-IN-1 tfa and its alternatives.
This guide provides an objective comparison of this compound and other potent Glutamate Carboxypeptidase II (GCPII) inhibitors, including 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), and ZJ-43. The focus is on their downstream effects as confirmed by Western blot analysis, a cornerstone technique for protein quantification. We present available experimental data, detailed methodologies, and visual representations of the involved signaling pathways to aid researchers in selecting the appropriate tool for their specific research needs.
Introduction to GCPII and its Inhibition
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane enzyme that plays a crucial role in various physiological and pathological processes. Its primary enzymatic function is the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate. By modulating glutamate levels, GCPII is implicated in neurological disorders, prostate cancer progression, and inflammatory conditions.
Inhibition of GCPII has emerged as a promising therapeutic strategy. Small molecule inhibitors, such as this compound, are valuable tools for studying the biological functions of GCPII and for developing novel therapeutics. This compound is a potent and selective urea-based inhibitor of GCPII. Understanding its effects on downstream signaling pathways is critical for elucidating its mechanism of action and potential therapeutic applications.
Downstream Signaling Pathways of GCPII
Inhibition of GCPII can modulate several key intracellular signaling pathways. The primary mechanism involves the alteration of glutamate concentration in the synaptic cleft, which in turn affects glutamate receptor signaling. Key downstream pathways influenced by GCPII activity include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.
-
p38 MAPK Pathway: A critical pathway involved in cellular stress responses, inflammation, and apoptosis.
-
NF-κB Pathway: A key regulator of inflammatory responses, immune function, and cell survival.
This guide will focus on the analysis of these pathways through Western blotting upon treatment with GCPII inhibitors.
Comparative Analysis of GCPII Inhibitors
While direct comparative Western blot data for this compound against its alternatives is limited in publicly available literature, we can compile the known inhibitory activities and reported downstream effects to provide a comparative overview.
| Inhibitor | Type | Ki Value (nM) | IC50 Value | Key Downstream Effects Investigated |
| This compound | Urea-based | 44.3 | - | Modulation of glutamate signaling |
| 2-PMPA | Phosphonate-based | - | ~0.3 nM | Neuroprotective effects, modulation of glutamate levels |
| 2-MPPA | Thiol-based | - | ~90 nM | Cognitive enhancement, modulation of neuronal firing |
| ZJ-43 | Urea-based | - | - | Neuroprotective effects, reduction of neuronal and astrocyte damage |
Note: Ki and IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
A detailed protocol for Western blot analysis to assess the phosphorylation status of key downstream proteins like Akt and p38 MAPK, and the activation of NF-κB, is crucial for obtaining reliable and reproducible results.
Detailed Protocol for Western Blot Analysis of Phosphorylated Proteins Following GCPII Inhibitor Treatment
This protocol is a general guideline and may require optimization based on the specific cell line or tissue, antibodies, and reagents used.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or alternative inhibitors for the specified duration. Include a vehicle-treated control group.
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk as milk contains phosphoproteins that can cause high background.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-p38, anti-NF-κB p65) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
8. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
9. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
10. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
11. Stripping and Re-probing (for total protein analysis):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt, anti-p38).
Visualizing the Pathways and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway affected by GCPII inhibition.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a valuable tool for studying the roles of GCPII in health and disease. While direct comparative data on its downstream effects via Western blot analysis against other inhibitors like 2-PMPA, 2-MPPA, and ZJ-43 is an area for future research, this guide provides a framework for conducting such comparative studies. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute experiments aimed at elucidating the intricate signaling networks modulated by GCPII inhibition. The careful selection of inhibitors and rigorous execution of techniques like Western blotting are paramount to advancing our understanding of GCPII's role in cellular signaling and for the development of novel therapeutic interventions.
A Comparative Analysis of Urea-Based and Phosphonate-Based GCPII Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of Glutamate Carboxypeptidase II (GCPII) inhibition is critical for advancing therapeutic strategies in neurological disorders and cancer. This guide provides an objective comparison of two prominent classes of GCPII inhibitors: urea-based and phosphonate-based compounds, supported by experimental data to inform inhibitor selection and development.
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target. Its enzymatic activity, the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate, plays a significant role in glutamate neurotransmission.[1] Dysregulation of glutamate levels is implicated in various neurological conditions, making GCPII inhibition a promising neuroprotective strategy.[2] This guide delves into a comparative study of urea-based and phosphonate-based GCPII inhibitors, presenting key performance data and experimental methodologies to aid in research and development.
Mechanism of Action and Therapeutic Rationale
GCPII is a zinc metalloenzyme.[3] Both urea-based and phosphonate-based inhibitors are designed to interact with the active site of the enzyme, preventing the binding and hydrolysis of its natural substrate, NAAG. The therapeutic rationale for GCPII inhibition in neurological disorders is to reduce the production of glutamate, thereby mitigating excitotoxicity. In the context of prostate cancer, where GCPII is highly overexpressed, these inhibitors serve as targeting agents for imaging and therapy.
Comparative Performance of Inhibitors
The potency of GCPII inhibitors is a critical parameter for their therapeutic efficacy. The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of representative urea-based and phosphonate-based compounds against human GCPII.
Table 1: Inhibitory Potency of Urea-Based GCPII Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Reference |
| DCMC | 17 | - | [4] |
| DCIT | 0.5 | - | [4] |
| DCFBC | 14 | - | [4] |
| DCIBzL | 0.06 | 0.01 | [4][5] |
| ZJ-43 | - | 0.8 | [5] |
| CTT54.2 | - | 47 | [6] |
| P15 | - | - | [6] |
| P16 | - | - | [6] |
| P19 | - | - | [6] |
Table 2: Inhibitory Potency of Phosphonate-Based GCPII Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Reference |
| 2-PMPA | 0.3 | 0.2-0.3 | [2][7] |
| GPI-18431 | 30 | - | [3][8] |
| GPI 5232 | - | - | [2] |
| VA-033 | - | - | [2] |
| Cefsulodin | 2000 | - | [9] |
| Amaranth | 300 | - | [9] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
In general, both classes of inhibitors exhibit potent inhibition of GCPII, with some compounds reaching sub-nanomolar efficacy. Notably, the urea-based inhibitor DCIBzL and the phosphonate-based inhibitor 2-PMPA are among the most potent inhibitors reported.
Pharmacokinetic Properties
A key differentiator between urea-based and phosphonate-based inhibitors lies in their pharmacokinetic profiles. Urea-based inhibitors are generally considered to be less polar than their phosphonate counterparts.[4] This characteristic can translate to improved oral bioavailability and better penetration of the blood-brain barrier (BBB), which is crucial for treating neurological disorders.
However, the high polarity of phosphonate-based inhibitors like 2-PMPA severely limits their oral bioavailability and brain penetration.[7][10] To address this limitation, prodrug strategies have been explored to mask the polar phosphonate and carboxylate groups, thereby enhancing oral absorption.[10][11]
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for common GCPII inhibition assays.
Radioenzymatic Assay
This assay is considered a gold standard for its high sensitivity and low false-positive rates.[12]
-
Reaction Mixture Preparation: A 50 μL reaction mixture is prepared containing NAA[³H]G (tritiated NAAG) at a concentration of 30 nM and purified recombinant human GCPII (40 pM) in a Tris-HCl buffer (pH 7.4, 40 mM) supplemented with 1 mM CoCl₂.[9]
-
Incubation: The reaction mixture is incubated at 37°C for 25 minutes.[9]
-
Reaction Termination: The reaction is stopped by the addition of 50 μL of ice-cold sodium phosphate buffer (pH 7.5, 0.1 M).[9]
-
Separation: The cleaved [³H]glutamate is separated from the unreacted substrate using an AG1X8 ion-exchange resin.[9]
-
Quantification: The flowthrough containing the [³H]glutamate is transferred to scintillator-coated plates, allowed to dry, and the radioactivity is measured using a scintillation counter.[9]
Fluorescence-Based Assay
Fluorescence-based assays offer a higher throughput alternative to radioenzymatic assays.
-
Pre-incubation: Purified recombinant human GCPII (final concentration 0.02 nM) is pre-incubated with the test compound (e.g., 20 μM for initial screening) in a buffer (50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈) at 37°C for 10 minutes.[13]
-
Reaction Initiation: The reaction is initiated by adding a fluorescein-labeled Glu-Glu dipeptide substrate (100 nM) to a total volume of 50 μL.[13]
-
Incubation: The reaction is allowed to proceed for 15 minutes.[13]
-
Reaction Termination: The reaction is terminated by the addition of 5 μL of 0.1% TFA in 5% acetonitrile.[13]
-
Analysis: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector to quantify the product formation.[13]
Fluorescence Polarization (FP) Assay
This high-throughput screening (HTS) assay measures the binding of a fluorescently labeled inhibitor to GCPII.
-
Probe Preparation: A fluorescent probe is synthesized by covalently linking a fluorophore (e.g., Bodipy TMR) to a urea-based GCPII inhibitor scaffold.[14][15]
-
Assay Setup: The assay is typically performed in 384-well plates. The fluorescent probe (e.g., 20 nM) is mixed with GCPII (e.g., 40 nM) in the presence of varying concentrations of the test inhibitor.[12]
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 25 minutes).[15]
-
Measurement: The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test inhibitor.[15]
Visualizing the Landscape of GCPII Inhibition
To better understand the processes involved, the following diagrams illustrate the GCPII signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: GCPII hydrolyzes NAAG into glutamate and NAA in the synaptic cleft.
Caption: A typical workflow for the screening and development of GCPII inhibitors.
Conclusion
Both urea-based and phosphonate-based inhibitors have demonstrated significant promise as potent modulators of GCPII activity. The choice between these two classes will largely depend on the specific therapeutic application. For neurological disorders requiring BBB penetration, the inherently less polar nature of urea-based inhibitors may offer an advantage. Conversely, the extensive research and established potency of phosphonate-based inhibitors make them valuable tools, particularly when coupled with prodrug strategies to overcome their pharmacokinetic limitations. This comparative guide provides a foundation for researchers to make informed decisions in the ongoing development of novel and effective GCPII-targeted therapeutics.
References
- 1. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a high-throughput fluorescence polarization assay to identify novel ligands of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the On-Target Activity of Gcpii-IN-1 tfa: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target activity of the small molecule inhibitor Gcpii-IN-1 tfa: direct enzymatic inhibition and siRNA-mediated knockdown of its target, Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or Folate Hydrolase 1 (FOLH1). Understanding the nuances, strengths, and weaknesses of each approach is critical for robust target validation in drug discovery and development.
This compound: A Potent GCPII Inhibitor
This compound is a potent and specific inhibitor of GCPII, a transmembrane metalloenzyme with significantly upregulated activity in prostate cancer and various neurological disorders.[1][2][3] Its primary mechanism of action involves competitively binding to the active site of the GCPII enzyme, thereby blocking the hydrolysis of its natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG), into glutamate and N-acetylaspartate.[3][4] This inhibition of GCPII activity is the basis of its therapeutic potential.
On-Target Validation: The Gold Standard
Confirming that the observed phenotypic effects of a small molecule are indeed due to the modulation of its intended target is a cornerstone of drug development. Both small molecule inhibitors and genetic tools like siRNA are powerful approaches for target validation. While chemical inhibitors like this compound offer temporal control of protein function, siRNA provides a means to reduce the total protein level, offering a complementary and often more definitive validation of on-target effects.
Comparative Analysis: this compound vs. siRNA Knockdown
| Feature | This compound (Chemical Inhibition) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible or irreversible binding to the target protein's active or allosteric site, modulating its activity. | Sequence-specific degradation of the target mRNA, leading to reduced protein expression.[5] |
| Speed of Onset | Rapid, often within minutes to hours, depending on cell permeability and binding kinetics. | Slower, typically requiring 24-72 hours for significant protein depletion.[6] |
| Duration of Effect | Transient, dependent on the compound's half-life and clearance rate. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days.[6] |
| Specificity | Potential for off-target effects due to binding to structurally related proteins.[7] | Potential for off-target effects due to partial sequence homology with other mRNAs.[8][9] |
| Mode of Validation | Validates the functional consequence of inhibiting the target's enzymatic activity. | Validates that the phenotype is dependent on the presence of the target protein. |
| Therapeutic Relevance | Directly mimics the action of a therapeutic drug. | Provides strong genetic evidence for the target's role in a disease phenotype. |
| Experimental Controls | Inactive enantiomers or structurally similar but inactive analogs. | Scrambled or non-targeting siRNA sequences. |
Experimental Protocols
Protocol 1: Validating this compound Activity using a Cell-Based Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on GCPII activity in a relevant cell line, such as the LNCaP human prostate cancer cell line, which endogenously expresses high levels of GCPII.
Materials:
-
LNCaP cells (or other GCPII-expressing cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
NAAG (N-acetyl-L-aspartyl-L-glutamate) substrate
-
Glutamate detection kit (e.g., colorimetric or fluorometric)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Substrate Addition: Add a known concentration of the GCPII substrate, NAAG, to each well.
-
Incubation: Incubate the plate for a specific time (e.g., 1-4 hours) at 37°C to allow for the enzymatic reaction.
-
Sample Collection: Collect the cell culture supernatant or cell lysate.
-
Glutamate Quantification: Measure the amount of glutamate produced using a glutamate detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the glutamate concentration against the inhibitor concentration and calculate the IC50 value of this compound.
Protocol 2: siRNA-Mediated Knockdown of GCPII (FOLH1)
This protocol describes the transient knockdown of GCPII expression in a suitable cell line using siRNA targeting the FOLH1 gene.
Materials:
-
GCPII-expressing cell line (e.g., LNCaP)
-
Complete cell culture medium
-
siRNA targeting human FOLH1 (at least two different sequences are recommended)[10][11]
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
PBS
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: One day before transfection, seed cells in 6-well plates so that they are 60-80% confluent at the time of transfection.[12]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-100 nM of siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[12]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform Western blot analysis using a specific antibody against GCPII to assess the reduction in protein levels.[13]
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the decrease in FOLH1 mRNA levels.
-
-
Phenotypic Assay: Once knockdown is confirmed, perform the desired functional assay to assess the phenotypic consequences of reduced GCPII expression.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying biological rationale, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for validating this compound on-target activity.
Caption: GCPII enzymatic pathway and points of intervention.
Caption: Logical framework for comparing chemical and genetic validation.
Conclusion
Validating the on-target activity of a small molecule inhibitor is a multifaceted process that benefits from the integration of both chemical and genetic approaches. This compound, as a potent inhibitor, provides a valuable tool to probe the function of GCPII. Complementing inhibitor studies with siRNA-mediated knockdown of FOLH1 offers a robust method to confirm that the observed cellular and physiological effects are a direct consequence of modulating GCPII. By employing the detailed protocols and understanding the comparative strengths of each method as outlined in this guide, researchers can build a strong and compelling case for the on-target activity of this compound, a critical step in its journey towards potential therapeutic applications.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cohesion Biosciences [cohesionbio.com]
- 11. FOLH1 folate hydrolase (prostate-specific membrane antigen) 1 FGCP FOLH GCP2 GCPII NAALAD1 NAALAdase PSM PSMA mGCP | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GCPII Inhibitors: Cross-Validation of Gcpii-IN-1 tfa Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gcpii-IN-1 tfa, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), with other well-characterized inhibitors of the same enzyme. The objective is to offer a clear cross-validation of this compound's activity and to provide researchers with the necessary experimental details to conduct their own comparative studies.
Introduction to GCPII and its Inhibition
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane metalloenzyme with significant roles in both the nervous system and in cancer pathology. In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2][3] Inhibition of GCPII is a promising therapeutic strategy for neurological disorders associated with glutamate excitotoxicity, such as stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2][3] By preventing the breakdown of NAAG, GCPII inhibitors can reduce excessive glutamate levels and enhance the neuroprotective effects of NAAG, which acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3).[1][2][3]
Comparative Analysis of GCPII Inhibitors
This section provides a quantitative comparison of the inhibitory activities of this compound and two other widely studied GCPII inhibitors: 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and ZJ43. It is important to note that the following data are compiled from various studies, and direct comparisons should be made with caution as experimental conditions can vary.
| Inhibitor | Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| This compound | Urea-based | 44.3 nM | Not Reported | --INVALID-LINK-- |
| 2-PMPA | Phosphonate-based | ~0.2 - 0.8 nM | ~0.3 nM | --INVALID-LINK--, --INVALID-LINK-- |
| ZJ43 | Urea-based | 0.8 nM | 2.4 nM | --INVALID-LINK-- |
Note: Ki and IC50 are measures of inhibitor potency; lower values indicate higher potency.
Experimental Protocols
To facilitate the cross-validation of these inhibitors, a detailed protocol for a commonly used radioenzymatic GCPII inhibition assay is provided below.
Radioenzymatic GCPII Inhibition Assay
This assay measures the enzymatic activity of GCPII by quantifying the amount of radiolabeled glutamate released from the hydrolysis of [3H]-NAAG.
Materials:
-
Recombinant human GCPII
-
[3H]-N-acetylaspartylglutamate ([3H]-NAAG)
-
Test inhibitors (this compound, 2-PMPA, ZJ43)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Stop Solution: 100 mM sodium phosphate, pH 7.4
-
Anion exchange resin (e.g., AG 1-X8)
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute recombinant human GCPII to the desired concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well microplate, add a constant volume of the diluted GCPII enzyme to each well.
-
Add an equal volume of the serially diluted inhibitors to the respective wells.
-
Include control wells with enzyme and Assay Buffer only (no inhibitor) and wells with Assay Buffer only (background).
-
Pre-incubate the enzyme and inhibitors for 10-15 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a constant volume of [3H]-NAAG to each well. The final concentration of [3H]-NAAG should be close to its Km value for GCPII.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction proceeds in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold Stop Solution to each well.
-
-
Separation of Product:
-
Prepare a slurry of the anion exchange resin in water.
-
Add a defined volume of the resin slurry to each well of a filter plate.
-
Transfer the reaction mixtures from the reaction plate to the filter plate.
-
The unreacted [3H]-NAAG will bind to the resin, while the negatively charged product, [3H]-glutamate, will pass through.
-
Wash the resin with water to ensure complete elution of the [3H]-glutamate.
-
-
Quantification:
-
Collect the flow-through containing the [3H]-glutamate into a new 96-well plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using the Cheng-Prusoff equation or by Lineweaver-Burk plots.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving GCPII and a typical experimental workflow for inhibitor screening.
Caption: GCPII Signaling Pathway and Point of Inhibition.
Caption: Workflow for GCPII Inhibition Assay.
References
- 1. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of Gcpii-IN-1 tfa over other small molecule PSMA inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gcpii-IN-1 tfa, a urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), with other prominent PSMA inhibitors. The objective is to highlight the potential advantages of this compound by presenting available experimental data on its potency, alongside other inhibitors, and to provide detailed experimental protocols for key assays in PSMA inhibitor evaluation.
Introduction to PSMA and its Inhibition
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane enzyme that is highly overexpressed in prostate cancer cells, making it a prime target for both diagnostic imaging and therapeutic intervention. Small molecule inhibitors of PSMA have emerged as crucial tools in the management of prostate cancer, offering high specificity and rapid tumor accumulation. These inhibitors are broadly categorized based on their zinc-binding pharmacophores into urea-based, phosphonate-based, and thiol-based compounds. This compound belongs to the class of urea-based inhibitors, which are known for their high affinity and specificity for the PSMA active site.
Comparative Analysis of PSMA Inhibitors
The efficacy of a PSMA inhibitor is determined by several factors, including its binding affinity (Ki) or inhibitory concentration (IC50), selectivity, pharmacokinetic profile, and in vivo anti-tumor activity. This section compares this compound with other well-characterized small molecule PSMA inhibitors.
Potency and Binding Affinity
The following table summarizes the reported inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) for this compound and other selected PSMA inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Chemical Class | Potency (Ki / IC50) | Reference |
| This compound | Urea-based | Ki = 44.3 nM | [1][2] |
| ZJ-43 | Urea-based | Ki = 0.8 nM | [3] |
| DCIBzL | Urea-based | Ki = 0.01 nM | [3] |
| 2-PMPA | Phosphonate-based | IC50 ≈ 90 nM | [4] |
| 2-MPPA | Thiol-based | IC50 = 90 nM | [5] |
Lower Ki or IC50 values indicate higher potency.
Based on the available data, urea-based inhibitors like ZJ-43 and DCIBzL exhibit exceptionally high potency. This compound, also a urea-based inhibitor, demonstrates potent inhibition in the nanomolar range.[1][2] The urea scaffold is recognized for its superior binding affinity, which is attributed to extensive hydrogen-bond interactions within the active site of GCPII.[4]
In Vivo Efficacy
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PSMA inhibitors. Below are methodologies for key in vitro and in vivo assays.
PSMA Competitive Binding Assay
This assay determines the 50% inhibitory concentration (IC50) of a test compound against a known radiolabeled PSMA ligand.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC3-pip)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled PSMA ligand (e.g., [¹²⁵I]-MIP-1072 or ⁶⁸Ga-PSMA-11)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and CaCl₂)
-
Multi-well plates (e.g., 96-well)
-
Gamma counter
Procedure:
-
Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with binding buffer.
-
Prepare serial dilutions of the test inhibitor and reference compounds.
-
Add a fixed concentration of the radiolabeled PSMA ligand to each well, along with the varying concentrations of the inhibitor. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known potent inhibitor like 2-PMPA (non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Calculate the specific binding at each inhibitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
PSMA Competitive Binding Assay Workflow
Cell Uptake and Internalization Assay
This assay measures the extent to which a PSMA inhibitor is taken up by and internalized into PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled test inhibitor
-
Acidic wash buffer (e.g., Glycine-HCl, pH 2.5) to strip surface-bound radioactivity
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates and culture overnight.
-
Incubate the cells with the radiolabeled inhibitor at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, wash the cells with ice-cold PBS to stop uptake.
-
To differentiate between surface-bound and internalized radioactivity, treat one set of wells with an acidic wash buffer to remove surface-bound ligand. The radioactivity remaining in these cells represents the internalized fraction.
-
Lyse all cells and measure the radioactivity in both the acid-wash fraction (surface-bound) and the cell lysate (internalized).
-
Total cell uptake is the sum of the surface-bound and internalized radioactivity.
-
Express uptake as a percentage of the total added radioactivity.
Cell Uptake and Internalization Workflow
In Vivo Biodistribution Studies
These studies evaluate the distribution of a radiolabeled PSMA inhibitor in a living organism, typically in tumor-bearing animal models.
Materials:
-
Animal model (e.g., nude mice with PSMA-positive tumor xenografts like LNCaP or PC3-pip)
-
Radiolabeled test inhibitor
-
Anesthesia
-
Gamma counter or SPECT/PET scanner
Procedure:
-
Establish tumor xenografts in immunocompromised mice.
-
Once tumors reach a suitable size, inject the radiolabeled inhibitor intravenously.
-
At various time points post-injection (e.g., 1h, 4h, 24h), euthanize a cohort of animals.
-
Dissect key organs and tissues (tumor, blood, muscle, liver, kidneys, spleen, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
Alternatively, perform non-invasive imaging using SPECT or PET at different time points to visualize the biodistribution of the radiotracer.
Signaling and Mechanism of Action
PSMA's primary enzymatic function is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[6] In the context of prostate cancer, the downstream effects of PSMA activity are still under investigation, but are thought to be involved in cell signaling pathways that promote tumor growth and survival. Small molecule inhibitors like this compound competitively bind to the active site of PSMA, preventing the hydrolysis of NAAG. This inhibition is the basis for their therapeutic and diagnostic applications.
PSMA Inhibition Mechanism
Conclusion
This compound is a potent, urea-based small molecule inhibitor of PSMA. While direct comparative studies are limited, the available data suggests that its urea-based scaffold confers high binding affinity, a characteristic of some of the most potent PSMA inhibitors. Its demonstrated in vivo anti-tumor activity underscores its potential as a therapeutic agent for prostate cancer. Further head-to-head studies evaluating its selectivity, pharmacokinetics, and in vivo efficacy against other leading PSMA inhibitors are warranted to fully elucidate its advantages and clinical potential. The provided experimental protocols offer a framework for such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 3. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Precautions for Gcpii-IN-1 tfa
When working with Gcpii-IN-1 tfa, a glutamate carboxypeptidase II (GCPII) inhibitor, researchers should adhere to standard laboratory safety protocols to ensure personal and environmental protection.[1] Although this compound is not classified as a hazardous substance or mixture, proper handling is crucial to minimize exposure and maintain a safe research environment.[1] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling this compound is outlined below. This equipment should be worn at all times when handling the compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from splashes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
Operational Plan and Handling
Preparation and Use:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[1]
-
For preparing solutions, consult the product datasheet for solubility information. For instance, it is soluble in water at 25 mg/mL with the need for ultrasonic agitation.[2]
First Aid Measures: In the event of accidental exposure, follow these first aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water, lifting the eyelids to ensure complete rinsing. Seek medical attention.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) the recommended personal protective equipment to prevent contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
